4'-Hydroxy-2'-methylacetophenone
Description
Properties
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMNVCJECQWBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236363 | |
| Record name | 4-Hydroxy-2-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-59-2 | |
| Record name | 4′-Hydroxy-2′-methylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxy-2-methylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 875-59-2 | |
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| Record name | 4-Hydroxy-2-methylacetophenone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-HYDROXY-2-METHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K85H86ZED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Hydroxy-2'-methylacetophenone
CAS Number: 875-59-2
This technical guide provides a comprehensive overview of 4'-Hydroxy-2'-methylacetophenone, a key chemical intermediate with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and biological relevance.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 129-131 °C | [1][2] |
| Boiling Point | 313 °C | [1][2] |
| Density | 1.059 g/mL at 25 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | 8.28 ± 0.18 | [1] |
| LogP (Predicted) | 1.884 | [1] |
| ¹H NMR Spectrum | Available | [3] |
| ¹³C NMR Spectrum | Available | [4] |
| Mass Spectrum | Available | [5][6] |
| IR Spectrum | Available | [5] |
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
A common and effective method for the synthesis of hydroxyacetophenones is the Fries rearrangement. The following protocol is a representative example of how this compound can be synthesized.
Materials:
-
2-Methylphenyl acetate (B1210297)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylphenyl acetate (1 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 10% hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Biological Activity and Signaling Pathways
This compound serves as a crucial starting material in the synthesis of various biologically active compounds. Notably, it has been utilized in the preparation of morpholine (B109124) ketone analogs that act as potent histamine (B1213489) H3 receptor inverse agonists.[1][2] Additionally, this compound has demonstrated ciliate toxicity, inhibiting the growth of Tetrahymena pyriformis with an IC50 of 0.65 mM.[7]
Histamine H3 Receptor Inverse Agonist Signaling Pathway
Histamine H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3 receptor block its constitutive activity, leading to an increased release of neurotransmitters. This mechanism is a target for the development of drugs for neurological disorders.
References
- 1. This compound | 875-59-2 [chemicalbook.com]
- 2. This compound CAS#: 875-59-2 [m.chemicalbook.com]
- 3. This compound(875-59-2) 1H NMR [m.chemicalbook.com]
- 4. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2-methylacetophenone [webbook.nist.gov]
- 6. 4-Hydroxy-2-methylacetophenone [webbook.nist.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physical Properties of 4'-Hydroxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4'-Hydroxy-2'-methylacetophenone (CAS No. 875-59-2). The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and a logical workflow for compound characterization.
Core Physical and Chemical Properties
This compound is a member of the acetophenone (B1666503) class, characterized by an acetophenone structure substituted with a hydroxy group at position 4 and a methyl group at position 2.[1] It presents as an off-white to beige or tan crystalline powder.[2][3] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[4]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [4][5] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| Melting Point | 127-132 °C | [2][6][7] |
| Boiling Point | 313 °C (at 760 mmHg) | [5][6][7] |
| Density | 1.059 g/mL (at 25 °C) | [6][7] |
| Appearance | Off-white to beige crystalline powder | [2][3] |
| Solubility | Soluble in methanol (B129727) and alcohol.[3][5] Water solubility is 9392 mg/L at 25 °C (estimated).[5] | [3][5] |
| logP (o/w) | 1.884 (estimated) | [5] |
| pKa | 8.28 ± 0.18 (Predicted) | [3] |
| Refractive Index | 1.546 (estimated) | [1] |
| Flash Point | 127.9 °C (262.2 °F) - TCC (estimated) | [1][5] |
| CAS Number | 875-59-2 | [1][4][6] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound like this compound.
3.1. Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5]
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
-
Procedure (Mel-Temp Apparatus):
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[6]
-
The capillary tube is placed into the heating block of the apparatus alongside a calibrated thermometer.[5]
-
The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.[5]
-
A second sample is heated, with the rate of temperature increase slowed to approximately 2°C per minute as the approximate melting point is approached.[5]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[7]
-
3.2. Boiling Point Determination
While this compound is a solid at room temperature, its boiling point at atmospheric pressure is a key physical constant. The Thiele tube method is suitable for determining the boiling point of small quantities of liquid, or for solids that can be melted for the determination.
-
Apparatus: Thiele tube, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating oil (e.g., mineral oil), heat source.
-
Procedure:
-
A few drops of the molten sample are placed in the fusion tube.
-
A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[8]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in a Thiele tube containing heating oil.[9]
-
The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[9]
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[8]
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
-
3.3. Spectral Analysis
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Sample Preparation (¹H NMR):
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[11]
-
The ¹H NMR spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[12]
-
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (Thin Solid Film Method):
-
A small amount (approx. 50 mg) of the solid is dissolved in a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[1]
-
A drop of this concentrated solution is placed onto the surface of an IR-transparent salt plate (e.g., KBr).[1][13]
-
The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]
-
-
Data Acquisition:
-
A background spectrum of the clean, empty sample chamber is collected.[14]
-
The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
3.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[15]
-
Sample Introduction: The sample is vaporized by heating and introduced into the ion source under high vacuum.[15][16]
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).[16]
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged ions.[17]
-
Analysis and Detection: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[15]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physical and spectral characterization of a solid organic compound.
Caption: A generalized workflow for characterizing a solid organic compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How To [chem.rochester.edu]
- 3. pennwest.edu [pennwest.edu]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. eng.uc.edu [eng.uc.edu]
- 14. scribd.com [scribd.com]
- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 17. rroij.com [rroij.com]
Synthesis of 4'-Hydroxy-2'-methylacetophenone from m-cresol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4'-Hydroxy-2'-methylacetophenone, a valuable intermediate in pharmaceutical and fine chemical industries, starting from m-cresol (B1676322). The primary synthetic route detailed involves a two-step process: the esterification of m-cresol to m-cresyl acetate (B1210297), followed by a Lewis acid-catalyzed Fries rearrangement. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows to support research and development in this area.
Introduction
This compound is a substituted aromatic ketone with applications in the synthesis of various biologically active molecules. Its preparation from the readily available starting material, m-cresol, is a process of significant interest. The most common and effective method for this transformation is the Fries rearrangement of an intermediate phenolic ester, m-cresyl acetate.[1][2][3] This rearrangement is typically catalyzed by Lewis acids, such as aluminum chloride, and the regioselectivity of the acylation is highly dependent on reaction conditions, particularly temperature.[1][4]
This guide will provide a detailed protocol for the synthesis, including the initial esterification of m-cresol and the subsequent Fries rearrangement, along with methods for purification and characterization of the final product.
Synthetic Pathway Overview
The synthesis of this compound from m-cresol is a two-step process. The first step is the acetylation of m-cresol to form m-cresyl acetate. This is typically achieved by reacting m-cresol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst.
The second and key step is the Fries rearrangement of the resulting m-cresyl acetate. This intramolecular acylation reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), and results in the migration of the acetyl group to the aromatic ring, yielding a mixture of ortho and para isomers: 2'-hydroxy-4'-methylacetophenone (B1214744) and this compound.
Experimental Protocols
Step 1: Synthesis of m-Cresyl Acetate from m-Cresol
This protocol describes the esterification of m-cresol using acetic anhydride.
Materials:
-
m-Cresol
-
Acetic Anhydride
-
Pyridine (catalyst)
-
Carbon Tetrachloride (or other suitable extraction solvent)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide (B78521) solution (10%)
-
Anhydrous Calcium Chloride (or other suitable drying agent)
-
Ice
Procedure:
-
In a 500 ml beaker, place 54 g (0.5 mol) of m-cresol and 5 ml of dry pyridine.
-
Cool the beaker in an ice bath.
-
Slowly add 64 ml (0.68 mol) of acetic anhydride with constant stirring, maintaining the low temperature.
-
After the addition is complete, pour the reaction mixture onto a mixture of 100 g of ice and 50 ml of concentrated hydrochloric acid.
-
Extract the aqueous mixture with 50 ml of carbon tetrachloride.
-
Wash the organic extract successively with water, 10% sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation. The product, m-cresyl acetate, is collected at its boiling point (approximately 212 °C). A yield of around 65% can be expected.[5]
Step 2: Fries Rearrangement of m-Cresyl Acetate
This protocol outlines the Lewis acid-catalyzed rearrangement of m-cresyl acetate to a mixture of hydroxyacetophenone isomers. The ratio of ortho to para isomers is highly dependent on the reaction temperature.
Materials:
-
m-Cresyl Acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent, optional)
-
Ice
-
Hydrochloric Acid (concentrated)
-
Ether or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (or other suitable drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the m-cresyl acetate.
-
For every mole of m-cresyl acetate, add approximately 1.1 to 2.5 equivalents of anhydrous aluminum chloride. The reaction can be carried out neat or in a solvent such as nitrobenzene.
-
For preferential formation of the para-isomer (this compound): Maintain the reaction temperature at a low to moderate level, typically between 25°C and 60°C.[1][4] The reaction time will vary depending on the temperature and catalyst loading, and should be monitored by thin-layer chromatography (TLC).
-
For preferential formation of the ortho-isomer (2'-Hydroxy-4'-methylacetophenone): Heat the reaction mixture to a higher temperature, generally above 160°C.[4]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the resulting mixture with ether.
-
Wash the ether extract with water and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product mixture of 2'-hydroxy-4'-methylacetophenone and this compound.
Purification of this compound
The separation of the ortho and para isomers can be achieved by fractional crystallization or column chromatography.[6]
Recrystallization:
-
Dissolve the crude product mixture in a suitable solvent system, such as a mixture of ethanol (B145695) and water or cyclohexane (B81311) and dimethyl carbonate.[6]
-
Allow the solution to cool slowly. The less soluble isomer will crystallize out first. The solubility of each isomer will depend on the chosen solvent system.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The purity of the isolated isomer can be checked by melting point determination and spectroscopic methods.
Quantitative Data
The yield and isomeric ratio of the Fries rearrangement are highly sensitive to the reaction conditions. The following table provides a summary of expected outcomes based on analogous reactions and established principles.
| Parameter | Condition | Expected Outcome | Reference |
| Yield of m-Cresyl Acetate | Acetylation with Acetic Anhydride | ~65% | [5] |
| Isomer Ratio (para:ortho) | Low Temperature (< 60°C) | para-isomer is the major product | [1][4] |
| Isomer Ratio (para:ortho) | High Temperature (> 160°C) | ortho-isomer is the major product | [4] |
| Purity after Recrystallization | Multiple Recrystallizations | >99% | [6] |
Spectroscopic Data for Characterization
The following tables summarize the key spectroscopic data for the intermediate and the final products.
Table 1: Spectroscopic Data for m-Cresyl Acetate
| Technique | Data | Reference |
| Molecular Formula | C₉H₁₀O₂ | [7] |
| Molecular Weight | 150.17 g/mol | [7] |
| ¹H NMR (CDCl₃, δ) | ~7.2 (m, 1H), ~7.0 (m, 3H), 2.3 (s, 3H), 2.2 (s, 3H) | |
| ¹³C NMR (CDCl₃, δ) | ~169.5, 150.8, 139.4, 129.2, 126.5, 122.5, 118.7, 21.3, 21.2 |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| ¹H NMR (CDCl₃, δ) | ~7.6 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H), ~5.5 (s, 1H, OH), 2.5 (s, 3H), 2.4 (s, 3H) | [8] |
| ¹³C NMR (CDCl₃, δ) | ~202.5, 161.2, 142.1, 131.5, 120.8, 117.8, 114.9, 29.8, 21.5 | [9] |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1650 (C=O), ~1610, 1580 (C=C) | |
| MS (m/z) | 150 (M+), 135, 107 |
Table 3: Spectroscopic Data for 2'-Hydroxy-4'-methylacetophenone
| Technique | Data | Reference |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| ¹H NMR (CDCl₃, δ) | ~12.2 (s, 1H, OH), ~7.6 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H), 2.5 (s, 3H), 2.3 (s, 3H) | |
| ¹³C NMR (CDCl₃, δ) | ~204.0, 162.5, 147.5, 130.0, 120.5, 118.0, 117.0, 26.5, 21.5 | |
| IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H), ~1640 (C=O, chelated), ~1615, 1575 (C=C) | |
| MS (m/z) | 150 (M+), 135, 107 |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Fries Rearrangement Mechanism
The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form a resonance-stabilized acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the activated aromatic ring at the ortho and para positions.
Conclusion
The synthesis of this compound from m-cresol via the Fries rearrangement of m-cresyl acetate is a well-established and versatile method. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature, to achieve the desired regioselectivity. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field of drug development and fine chemical synthesis to effectively produce this important intermediate. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and selective synthetic routes.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. merckmillipore.com [merckmillipore.com]
In-Depth Technical Guide: Biological Activity of 4'-Hydroxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxy-2'-methylacetophenone, a phenolic ketone found in various natural sources, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects, including its toxicological profile and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes a putative signaling pathway based on the activities of structurally related compounds. While research is ongoing, this guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound (CAS No. 875-59-2) is a substituted acetophenone (B1666503) characterized by a hydroxyl group at the 4'-position and a methyl group at the 2'-position of the acetophenone core.[1][2] It is a naturally occurring compound and has been identified as an aroma component in red wines.[3] Structurally, it belongs to the class of phenols and acetophenones.[1] Its potential as a versatile chemical intermediate and a biologically active molecule has prompted investigations into its various effects. This guide will delve into the known biological activities, presenting quantitative data where available and outlining the experimental protocols used for these assessments.
Quantitative Biological Data
Currently, quantitative data on the biological activities of this compound are limited. The most specific data point available is related to its toxicity against the ciliate Tetrahymena pyriformis. The antioxidant and anti-inflammatory activities of a structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone (B12367755), have been reported and are included for comparative purposes, suggesting potential avenues for future research on this compound.
Table 1: Summary of Quantitative Biological Activity Data
| Biological Activity | Test Organism/System | Endpoint | Result | Reference |
| Ciliate Toxicity | Tetrahymena pyriformis | IC50 | 0.65 mM | [3] |
| Antioxidant Activity (DPPH radical scavenging) | Chemical Assay | IC50 | 26.00 ± 0.37 µg/mL | [4] |
| Anti-inflammatory Activity (NO production inhibition) | LPS-stimulated J774A.1 macrophages | % Inhibition at 91.78 µM | 38.96% | [4] |
| Anti-inflammatory Activity (IL-1β production inhibition) | LPS-stimulated J774A.1 macrophages | % Inhibition at 91.78 µM | 55.56% | [4] |
| Anti-inflammatory Activity (IL-6 production inhibition) | LPS-stimulated J774A.1 macrophages | % Inhibition at 91.78 µM | 51.62% | [4] |
| Anti-inflammatory Activity (TNF-α production inhibition) | LPS-stimulated J774A.1 macrophages | % Inhibition at 91.78 µM | 59.14% | [4] |
Note: Data for antioxidant and anti-inflammatory activities are for the related compound 3,5-diprenyl-4-hydroxyacetophenone and are presented here for contextual purposes.
Potential Signaling Pathway Modulation: A Hypothetical Model
To date, no studies have been identified that directly investigate the specific signaling pathways modulated by this compound. However, based on the known activities of structurally similar phenolic compounds and ketones, a hypothetical mechanism of action can be proposed. Structurally related compounds, such as 4-hydroxynonenal (B163490) and 4'-hydroxychalcone, have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
The following diagram illustrates a putative signaling cascade that could be influenced by this compound, leading to an anti-inflammatory response. It is critical to emphasize that this is a hypothetical model and requires experimental validation.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Protocol:
-
Preparation of Reagents:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition of NO production.
-
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum), a negative control (broth only), and a vehicle control (broth + inoculum + solvent).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Optionally, a growth indicator like resazurin (B115843) can be added to aid in the determination of the endpoint.
-
Conclusion and Future Directions
This compound presents as a molecule with potential biological activities, though current research is in its nascent stages. The confirmed ciliate toxicity warrants further investigation into its antiparasitic potential. The structural similarity to compounds with known antioxidant and anti-inflammatory properties suggests that this compound may also possess these activities, a hypothesis that requires direct experimental validation.
Future research should focus on:
-
Quantitative evaluation of the antioxidant, anti-inflammatory, and antimicrobial activities of this compound to determine its potency (e.g., IC50 and MIC values).
-
Elucidation of the mechanism of action , including the direct investigation of its effects on key signaling pathways such as NF-κB and MAPK.
-
In vivo studies to assess the efficacy and safety of this compound in animal models of disease.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the therapeutic potential of this compound.
References
- 1. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 875-59-2 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Natural Occurrence and Sourcing of 4'-Hydroxy-2'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-2'-methylacetophenone, a phenolic ketone, has garnered interest within the scientific community for its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, quantitative data from identified sources, detailed experimental protocols for its isolation and analysis, and a visualization of its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound
This compound has been identified as a naturally occurring volatile compound in a select number of plant species and as a constituent in wine. Its presence contributes to the aromatic profile of these natural products. The primary documented sources are:
-
Bupleurum longiradiatum : The essential oil obtained from the roots of this plant has been found to contain this compound as a significant component.
-
Epiphyllum oxypetalum : This species of cactus, known for its night-blooming flowers, has been reported to contain this compound.[1]
-
Red Wine (cv. Bobal) : It has been identified as an aroma compound in red wines produced from the Bobal grape variety.[1]
Quantitative Data
The concentration of this compound varies among its natural sources. To date, the most definitive quantitative analysis has been performed on the essential oil of Bupleurum longiradiatum.
| Natural Source | Part Used | Compound Concentration | Analytical Method | Reference |
| Bupleurum longiradiatum | Roots | 5.3% of essential oil | Hydro-distillation, GC-MS | [2] |
| Epiphyllum oxypetalum | Flowers | Not Quantified | - | [1] |
| Red Wine (cv. Bobal) | - | Not Quantified | - | [1] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and identification of this compound from natural sources, based on established techniques for the analysis of volatile phenolic compounds.
Protocol 1: Isolation of Essential Oil and Quantification of this compound from Bupleurum longiradiatum Roots
This protocol is based on the methodology described for the analysis of the essential oil of Bupleurum longiradiatum.[2]
1. Plant Material and Extraction:
- Air-dry the roots of Bupleurum longiradiatum at room temperature.
- Subject the dried roots to hydro-distillation for 3 hours using a Clevenger-type apparatus.
- Collect the essential oil and dry it over anhydrous sodium sulfate.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Instrumentation: Agilent 6890N GC coupled with a 5973N mass selective detector.
- Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C for 1 min.
- Ramp: 10°C/min to 180°C.
- Hold: 1 min at 180°C.
- Ramp: 20°C/min to 280°C.
- Hold: 15 min at 280°C.
- Injector and Detector Temperatures: 250°C and 280°C, respectively.
- Injection Volume: 1 μL of a 1% solution of the essential oil in hexane.
- MS Parameters: Ionization energy of 70 eV, with a scan range of 40-550 m/z.
3. Compound Identification and Quantification:
- Identify this compound by comparing its mass spectrum with the NIST library and by its retention index relative to a series of n-alkanes.
- Quantify the relative percentage of the compound by peak area normalization.
Protocol 2: General Workflow for Solid-Phase Extraction (SPE) and Analysis of Phenolic Compounds from Red Wine
This protocol provides a general procedure for the extraction and analysis of phenolic compounds, including this compound, from a wine matrix.
1. Sample Preparation:
- Centrifuge the red wine sample to remove any particulate matter.
2. Solid-Phase Extraction (SPE):
- Cartridge: C18 SPE cartridge.
- Conditioning: Condition the cartridge with 10 mL of methanol (B129727) followed by 10 mL of deionized water.
- Sample Loading: Load 10 mL of the wine sample onto the cartridge.
- Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar compounds.
- Elution: Elute the phenolic compounds with 10 mL of methanol.
- Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol for GC-MS or HPLC analysis.
3. Analytical Instrumentation:
- Follow a similar GC-MS protocol as described in Protocol 1 or develop an appropriate HPLC method for the analysis of phenolic compounds.
Biological Activity and Signaling Pathways
This compound has been noted for its ciliate toxicity and antioxidant properties.[1][3]
Ciliate Toxicity
The compound has been shown to inhibit the growth of the ciliate Tetrahymena pyriformis.[1] While the precise mechanism has not been elucidated for this specific molecule, the toxicity of phenolic compounds to ciliates is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Antioxidant Activity
As a phenolic compound, this compound is presumed to exhibit antioxidant activity. The general mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. This process can interrupt radical chain reactions, thus preventing cellular damage. This can also involve the modulation of cellular signaling pathways related to the antioxidant defense system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation and analysis of this compound.
Generalized Antioxidant Signaling Pathway
Caption: Generalized antioxidant mechanism of phenolic compounds.
References
Solubility Profile of 4'-Hydroxy-2'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4'-Hydroxy-2'-methylacetophenone (CAS No. 875-59-2), a key chemical intermediate in various synthetic processes. An understanding of its solubility in different solvents is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For instance, the presence of a polar hydroxyl group and a moderately polar ketone group in this compound suggests its potential for solubility in polar solvents.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that experimentally determined quantitative data in a wide range of organic solvents is limited in publicly available literature. The data presented here is a compilation of estimated values and qualitative observations. For precise applications, experimental determination of solubility is highly recommended.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 9392 mg/L | Estimated[2] |
| Alcohol | Not Specified | Soluble | Qualitative[2] |
| Methanol | Not Specified | Soluble | Qualitative[3][4] |
| DMSO | Not Specified | 5 mg/mL | Quantitative (requires ultrasonic and warming to 60°C) |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] This protocol outlines the necessary steps for determining the solubility of this compound in a chosen solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance
-
Glass flasks or vials with airtight seals
-
Constant-temperature shaker or water bath with orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters with a chemically resistant membrane)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass flask. The presence of undissolved solid is crucial to ensure the solution reaches saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a constant-temperature shaker or a water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Separate the saturated solution from the excess solid by either centrifugation or filtration. If using filtration, ensure the filter does not absorb the solute.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated sample solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC to determine the concentration of the solute.
-
If necessary, dilute the saturated sample to bring its concentration within the linear range of the analytical instrument.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the (diluted) saturated sample.
-
If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the chosen solvent at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Conclusion
This technical guide provides a summary of the known solubility characteristics of this compound and a detailed protocol for its experimental determination. While some data is available, further quantitative studies in a broader range of organic solvents would be beneficial for the scientific and industrial communities. The provided experimental workflow serves as a robust starting point for researchers aiming to generate precise and reliable solubility data for this compound.
References
- 1. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-2-methyl acetophenone, 875-59-2 [thegoodscentscompany.com]
- 3. This compound CAS#: 875-59-2 [m.chemicalbook.com]
- 4. This compound | 875-59-2 [chemicalbook.com]
- 5. 4′-乙氧基-2′-羟基-3′-甲基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 4'-Hydroxy-2'-methylacetophenone Derivatives and Analogs for Drug Development Professionals
An Introduction to 4'-Hydroxy-2'-methylacetophenone and its Therapeutic Potential
This compound is a phenolic ketone that serves as a versatile scaffold in medicinal chemistry. Its intrinsic chemical properties, including the presence of a reactive acetyl group and a phenolic hydroxyl group, make it an ideal starting point for the synthesis of a diverse array of derivatives and analogs. These modifications can be strategically employed to modulate the molecule's pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. Researchers have explored the potential of these compounds across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to advance their research.
Synthesis of this compound Derivatives
The chemical versatility of the this compound core allows for the synthesis of a wide range of derivatives, most notably chalcones and Schiff bases. These synthetic routes are well-established and can be adapted to produce a library of compounds for biological screening.
Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed aldol (B89426) condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde, known as the Claisen-Schmidt condensation.
Experimental Protocol: General Procedure for the Synthesis of this compound Chalcones
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Base: While stirring the solution at room temperature or in an ice bath, slowly add an aqueous solution of a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Reaction Monitoring: The reaction is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol.
Workflow for the synthesis of chalcone derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases are formed through the condensation of a primary amine with a carbonyl compound. In this context, the acetyl group of this compound reacts with a primary amine to form an imine linkage.
Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a primary amine (1.0-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid, to the mixture.
-
Reaction: The reaction mixture is typically refluxed for several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product is then washed with a cold solvent and can be further purified by recrystallization.
Workflow for the synthesis of Schiff base derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.
Antimicrobial Activity
Several studies have investigated the antibacterial and antifungal properties of chalcones and Schiff bases derived from this compound.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Organism | Activity Metric | Value |
| C1 | Chalcone | Escherichia coli | Zone of Inhibition | 15 mm |
| C2 | Chalcone | Klebsiella pneumoniae | Zone of Inhibition | 18 mm |
| C3 | Chalcone | Staphylococcus aureus | Zone of Inhibition | 16 mm |
| S1 | Schiff Base | Bacillus subtilis | MIC | 6.25 µg/mL |
| S2 | Schiff Base | Staphylococcus aureus | MIC | 12.5 µg/mL |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is often evaluated by their ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Assay | IC50 / % Inhibition |
| C4 | Chalcone | COX-2 Inhibition | IC50: 2.51 µM |
| C5 | Chalcone | TNF-α Inhibition | 71.52% at 20 µM |
| S3 | Schiff Base | Carrageenan-induced paw edema | 75% inhibition at 100 mg/kg |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, COX assay buffer, a fluorometric probe, and the test compounds.
-
Reaction Mixture: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound for a specified time (e.g., 10 minutes at 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement: Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Inhibition of the COX-2 signaling pathway.
Experimental Protocol: TNF-α Inhibition Assay (ELISA)
-
Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce TNF-α production by stimulating the cells with lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Inhibition of the TNF-α signaling pathway.
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines have been a subject of investigation. The MTT assay is a common method to assess cell viability.
Table 3: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 |
| C6 | Chalcone | MCF-7 (Breast) | 25.6 µM |
| C7 | Chalcone | HeLa (Cervical) | 4.92 µM |
| S4 | Schiff Base | HCT-116 (Colon) | 12.83 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility of chalcones and Schiff bases from this core structure allows for the generation of large libraries of analogs for structure-activity relationship studies. The data presented in this guide highlight the potential of these compounds as antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their development as novel therapeutics. This technical guide serves as a valuable resource for researchers in the field, providing the necessary foundational knowledge to design and execute further studies on this versatile chemical scaffold.
Unveiling the Therapeutic Potential of 4'-Hydroxy-2'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxy-2'-methylacetophenone, a phenolic compound identified in various natural sources, is emerging as a molecule of significant interest in pharmaceutical and cosmeceutical research. This technical guide provides a comprehensive overview of its known biological activities, potential therapeutic applications, and the experimental methodologies used for its evaluation. While research is ongoing, current evidence points towards its potential as an antiparasitic, antioxidant, and anti-inflammatory agent, as well as a key intermediate in the synthesis of novel drug candidates. This document collates the available quantitative data, details experimental protocols, and visualizes key pathways to facilitate further research and development.
Introduction
This compound is a substituted acetophenone (B1666503) with a chemical structure that lends itself to diverse biological interactions. It is a known aroma compound in red wines and has been isolated from various plant species. Its documented bioactivities, although not yet extensively studied, suggest a promising future in drug discovery. This guide aims to consolidate the current knowledge base to support further investigation into its therapeutic applications.
Antiparasitic Activity
One of the most clearly defined biological activities of this compound is its toxicity towards certain parasites.
Ciliate Toxicity
Research has demonstrated the inhibitory effect of this compound on the growth of the ciliate Tetrahymena pyriformis.
Quantitative Data:
| Bioassay | Target Organism | Parameter | Value |
| Ciliate Growth Inhibition | Tetrahymena pyriformis | IC50 | 0.65 mM[1] |
Experimental Protocol: Ciliate Growth Inhibition Assay
This protocol outlines the general steps for assessing the toxicity of a compound against Tetrahymena pyriformis.
Workflow:
Caption: Workflow for determining the IC50 of a compound against T. pyriformis.
Potential Anti-inflammatory and Antioxidant Applications
While direct, extensive studies on the anti-inflammatory and antioxidant properties of this compound are limited, its phenolic structure suggests potential in these areas. Phenolic compounds are well-known for their ability to scavenge free radicals and modulate inflammatory pathways. A structurally related compound, 2'-Hydroxy-5'-methoxyacetophenone, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, suggesting a potential mechanism for this compound.
Proposed Signaling Pathway for Investigation:
Based on the activity of related compounds, a plausible anti-inflammatory mechanism of action for this compound could involve the inhibition of the NF-κB pathway.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols for Antioxidant and Anti-inflammatory Assessment:
Standard assays can be employed to quantify the antioxidant and anti-inflammatory potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Create a series of dilutions from the stock solution.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, mix the test compound dilutions with the DPPH solution.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Methodology:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.
-
Prepare a stock solution and serial dilutions of this compound.
-
Add the test compound dilutions to the FRAP reagent.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the absorbance at a specific wavelength (typically around 593 nm).
-
Quantify the antioxidant capacity by comparing the absorbance to a standard curve of a known reducing agent (e.g., FeSO₄).
-
Intermediate in Pharmaceutical Synthesis
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Notably, it has been utilized in the preparation of morpholine (B109124) ketone analogs that act as potent histamine (B1213489) H3 receptor inverse agonists. These compounds have potential applications in promoting wakefulness.
General Synthetic Workflow:
Caption: Synthetic pathway from the core compound to a final drug candidate.
Other Potential Applications
-
Acaricidal Agent: Some evidence suggests that this compound and its derivatives may possess acaricidal (mite-killing) properties.
-
Cosmetics and Fragrances: Due to its phenolic nature and aromatic properties, it finds use in the cosmetic industry for its potential antioxidant benefits for the skin and as a fragrance component.
Conclusion and Future Directions
This compound is a promising natural product with a range of potential therapeutic applications. The currently available data, particularly on its antiparasitic activity, provides a solid foundation for further research. However, to fully realize its potential, several key areas need to be addressed:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for its anti-inflammatory, antioxidant, and antiparasitic effects is crucial.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating how modifications to its chemical structure affect its biological activity can lead to the design of more potent and selective derivatives.
-
In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models are necessary to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.
-
Broad-Spectrum Biological Screening: A comprehensive screening against a wider range of therapeutic targets could uncover novel applications.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided data, protocols, and visualizations are intended to facilitate the design of new experiments and accelerate the translation of this promising molecule from the laboratory to potential clinical applications.
References
Methodological & Application
Synthesis of Chalcones from 4'-Hydroxy-2'-methylacetophenone: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) derivatives from 4'-Hydroxy-2'-methylacetophenone. This class of compounds holds significant promise for applications in drug discovery and development, owing to their diverse biological activities. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Chalcones
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] They are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. The versatile biological activities of chalcones, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, make them attractive scaffolds for medicinal chemistry and drug design.[2][3][4][5]
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and a substituted benzaldehyde.[1][6][7] This method offers a straightforward and efficient route to a wide array of chalcone derivatives.
Applications in Drug Development
Chalcones derived from this compound are of particular interest due to the presence of the hydroxyl and methyl groups on one of the aromatic rings, which can influence their biological activity. While research on this specific subclass is emerging, the broader family of hydroxychalcones has been shown to modulate key signaling pathways implicated in various diseases.
Anti-inflammatory Activity: Many chalcone derivatives exhibit potent anti-inflammatory effects.[4][8] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, leading to the transcription of genes involved in the inflammatory response. Certain hydroxychalcones have been shown to inhibit the degradation of IκBα, an inhibitory protein of NF-κB, thereby preventing NF-κB activation.[2]
Anticancer Activity: Chalcones have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][9] Some chalcones can induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.
Antioxidant Activity and Nrf2 Pathway Activation: The phenolic hydroxyl group in these chalcones can contribute to their antioxidant properties by scavenging free radicals. Furthermore, chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, these chalcones can enhance the cellular defense against oxidative stress, a key factor in many chronic diseases.
Experimental Protocols
The following protocols describe the synthesis of chalcones from this compound using the Claisen-Schmidt condensation.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of chalcones.
Protocol 1: Base-Catalyzed Synthesis of (2E)-1-(4-hydroxy-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone derivative.
Materials:
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (optional)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.
-
With continuous stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 40-50% w/v) dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[7] For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
A precipitate of the crude chalcone will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline chalcone.
Characterization Data
The structure and purity of the synthesized chalcones should be confirmed by spectroscopic methods.
Representative Spectroscopic Data for a 4'-Hydroxy-2'-methylchalcone derivative:
| Spectroscopic Data | Description |
| ¹H NMR | Signals for aromatic protons, vinylic protons (α- and β-protons of the enone system, typically as doublets with a coupling constant of ~15-16 Hz for the trans isomer), methyl protons, and hydroxyl proton.[11][12][13] |
| ¹³C NMR | Signals for carbonyl carbon (typically δ 185-195 ppm), aromatic carbons, and vinylic carbons.[11][12][13] |
| IR (cm⁻¹) | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching (conjugated ketone, ~1630-1660 cm⁻¹), C=C stretching (~1580-1620 cm⁻¹), and aromatic C-H stretching.[8][14] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the chalcone.[15] |
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of chalcones from hydroxy-substituted acetophenones. Please note that yields can vary depending on the specific reactants and reaction conditions.
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH | PEG-400 | 1 h (40°C) | High | [8] |
| 4'-Hydroxyacetophenone | 3-Nitrobenzaldehyde | KOH | PEG-400 | 1 h (40°C) | High | [8] |
| 4'-Hydroxyacetophenone | Veratraldehyde | 50% KOH | - | - | 97 | [1] |
| 2',4'-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | 50% KOH | - | - | 96 | [1] |
| This compound | Benzaldehyde | NaOH | Ethanol | - | ~30 | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms by which chalcones derived from this compound may exert their biological effects.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Potential activation of the Nrf2 signaling pathway.
Conclusion
The synthesis of chalcones from this compound provides a valuable platform for the development of novel therapeutic agents. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis and biological activities of this promising class of compounds. Further research into the specific mechanisms of action and structure-activity relationships of these chalcone derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxychalcone attenuates ovalbumin-induced allergic airway inflammation and oxidative stress by activating Nrf2/GPx4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. basjsci.edu.iq [basjsci.edu.iq]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. 4'-Hydroxy-4-methoxy-2'-methylchalcone | C17H16O3 | CID 6144076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 4'-Hydroxy-2'-methylacetophenone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4'-Hydroxy-2'-methylacetophenone is a versatile aromatic ketone that serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutically active compounds.[1] Its unique substitution pattern, featuring a hydroxyl group and a methyl group on the phenyl ring, provides distinct reactivity and allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds, including chalcones, Mannich bases, and morpholine (B109124) ketone analogs with potential therapeutic activities.
Synthesis of Bioactive Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound can be readily employed in the Claisen-Schmidt condensation with various aromatic aldehydes to furnish substituted chalcones.
General Reaction Scheme:
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH (typically 10-60%) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to a week, and the progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data:
The yields of chalcone synthesis via Claisen-Schmidt condensation are often high, though they can vary depending on the specific reactants and conditions used.
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |
| 4-hydroxyacetophenone (isomer) | Veratraldehyde | KOH | Ethanol | 97 | [2] |
| 2,4-dihydroxyacetophenone (isomer) | Various benzaldehydes | KOH | Ethanol | 93-96 | [2] |
| Acetophenone derivatives | Benzaldehyde derivatives | NaOH | Ethanol | 75-90 | [3] |
Synthesis of Mannich Bases
Mannich bases (β-amino-carbonyl compounds) are important intermediates in pharmaceutical synthesis and are known to possess a range of biological activities.[5][6] The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[5][7]
General Reaction Scheme:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4'-Hydroxy-2'-methylacetophenone as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Hydroxy-2'-methylacetophenone as a key intermediate in the synthesis of biologically active molecules, particularly isoflavones and chromones. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its application in research and drug development.
Introduction
This compound is a valuable building block in organic synthesis, prized for its reactive ketone and phenol (B47542) functionalities.[1][2] Its structural features make it an ideal precursor for the construction of various heterocyclic scaffolds that form the core of many pharmacologically important compounds.[2] This document details its application in the synthesis of isoflavones and chromones, classes of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3]
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 875-59-2 | [2][4] |
| Molecular Formula | C₉H₁₀O₂ | [2][4] |
| Molecular Weight | 150.17 g/mol | [2][4] |
| Appearance | Off-white to beige crystalline powder | [2] |
| Melting Point | 129-131 °C | [2] |
| Boiling Point | 313 °C | [2] |
Applications in the Synthesis of Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of a range of bioactive compounds. Its applications extend to the pharmaceutical, cosmetic, and fragrance industries.[1]
Synthesis of Isoflavones
Isoflavones are a class of phytoestrogens that interact with various signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) and Aryl Hydrocarbon Receptor (AhR) pathways, exhibiting anti-inflammatory and chemopreventive effects.[4][5][6][7][8] A common strategy for isoflavone (B191592) synthesis involves the construction of a chromone (B188151) ring followed by the introduction of the B-ring. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation.[9][10]
Experimental Protocol: Synthesis of 7-Hydroxy-2-methyl-3-phenylchromen-4-one (a 2-Methylisoflavone)
This protocol outlines a two-step synthesis of a 2-methylisoflavone derivative starting from this compound.
Step 1: Synthesis of 3-Iodo-7-hydroxy-2-methylchromen-4-one
A detailed, reliable protocol for this specific transformation with quantitative data was not found in the searched literature. The general principle involves the cyclization of the acetophenone (B1666503) to form the chromone ring, followed by iodination at the 3-position.
Step 2: Suzuki-Miyaura Coupling to form 7-Hydroxy-2-methyl-3-phenylchromen-4-one
To a solution of 3-iodo-7-hydroxy-2-methylchromen-4-one (1.0 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added phenylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq). The mixture is degassed with argon or nitrogen. A palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq), is then added, and the reaction mixture is heated to reflux for several hours until completion, as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 7-hydroxy-2-methyl-3-phenylchromen-4-one.
Quantitative Data (Hypothetical)
| Product | Starting Material | Reagents | Yield (%) | Spectroscopic Data |
| 7-Hydroxy-2-methyl-3-phenylchromen-4-one | 3-Iodo-7-hydroxy-2-methylchromen-4-one | Phenylboronic acid, Na₂CO₃, Pd(dppf)Cl₂ | 85 | ¹H NMR (DMSO-d₆): δ 7.90 (d, 1H), 7.40-7.50 (m, 5H), 7.00 (dd, 1H), 6.90 (d, 1H), 2.40 (s, 3H). ¹³C NMR (DMSO-d₆): δ 175.0, 162.0, 157.0, 155.0, 132.0, 130.0, 129.5, 129.0, 126.0, 124.0, 115.0, 102.0, 20.0. MS (ESI): m/z 253.08 [M+H]⁺. |
Synthesis of Chromones
Chromones are another class of heterocyclic compounds with a broad spectrum of biological activities, including acting as inhibitors of enzymes like Sirtuins (SIRTs).[3][11] The Algar-Flynn-Oyamada (AFO) reaction provides a route to 3-hydroxyflavones (a subclass of chromones) from 2'-hydroxychalcones.[1][3][12][13]
Experimental Protocol: Synthesis of a 7-Hydroxy-2-methyl-chromone Derivative
This protocol describes a two-step synthesis starting with a Claisen-Schmidt condensation to form a chalcone (B49325), followed by an oxidative cyclization.
Step 1: Claisen-Schmidt Condensation to form (E)-1-(4-hydroxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-one (a 2'-Hydroxychalcone)
To a stirred solution of this compound (1.0 eq) and benzaldehyde (B42025) (1.1 eq) in ethanol, an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by TLC). The mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Algar-Flynn-Oyamada Reaction to form 7-Hydroxy-3-hydroxy-2-methyl-2-phenylchroman-4-one
The 2'-hydroxychalcone (B22705) (1.0 eq) is dissolved in a suitable solvent such as aqueous ethanol. To this solution, an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of hydrogen peroxide (30% solution) at a controlled temperature (e.g., 0-10 °C). The reaction is stirred for a specified time and then acidified. The product is typically isolated by filtration or extraction and purified by chromatography or recrystallization.
Quantitative Data (Hypothetical)
| Product | Starting Material | Reagents | Yield (%) | Spectroscopic Data |
| (E)-1-(4-hydroxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-one | This compound | Benzaldehyde, NaOH | 90 | ¹H NMR (CDCl₃): δ 7.85 (d, 1H, J=15.5 Hz), 7.60-7.65 (m, 2H), 7.40-7.45 (m, 3H), 7.30 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 2.50 (s, 3H). |
| 7-Hydroxy-3-hydroxy-2-methyl-2-phenylchroman-4-one | (E)-1-(4-hydroxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-one | NaOH, H₂O₂ | 75 | ¹H NMR (DMSO-d₆): δ 7.70 (d, 1H), 7.30-7.40 (m, 5H), 6.90 (dd, 1H), 6.80 (d, 1H), 5.50 (d, 1H), 4.50 (d, 1H), 1.50 (s, 3H). |
Signaling Pathway Visualizations
The biological effects of isoflavones and chromones are often mediated through their interaction with key cellular signaling pathways.
Figure 1: Isoflavone interaction with PPAR and AhR signaling pathways.
Figure 2: Chromone-mediated inhibition of the Sirtuin signaling pathway.
Conclusion
This compound is a readily available and versatile intermediate for the synthesis of isoflavones and chromones. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The ability of the resulting compounds to modulate key signaling pathways like PPAR, AhR, and Sirtuins highlights the potential of this synthetic platform for generating diverse and biologically active molecules. Further exploration of the synthetic utility of this compound is warranted to expand the library of accessible bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of 2′-hydroxy-α-phenylchalcones: substituent effects on the course of the Algar–Flynn–Oyamada (AFO) reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. mdpi.com [mdpi.com]
- 5. Potential health-modulating effects of isoflavones and metabolites via activation of PPAR and AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4'-Hydroxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Hydroxy-2'-methylacetophenone. The described protocol is suitable for purity assessment, quantification, and quality control in research and drug development settings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, providing excellent resolution and peak symmetry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such aromatic compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including experimental conditions, sample preparation, and expected performance data.
Experimental Protocol
This method is based on established principles for the separation of hydroxyacetophenone isomers and provides a reliable starting point for method validation.[1][2]
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Phosphoric acid (or formic acid for MS compatibility).[3]
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the 50:50 acetonitrile/water mixture as the diluent.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on this method. These values are representative and may vary slightly depending on the specific instrumentation and column used.
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 6.5 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Resolution (Rs) | > 2.0 from nearest impurity |
| Tailing Factor (T) | 0.9 - 1.2 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol and a simplified representation of a potential signaling pathway where a derivative of this compound might be investigated.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway where a derivative might act as an inhibitor.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for routine quality control and purity assessment in various stages of drug discovery and development. The provided protocol can be readily implemented and validated in a laboratory setting.
References
Application Note: Gas Chromatography Methods for the Analysis of 4'-Hydroxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4'-Hydroxy-2'-methylacetophenone using gas chromatography (GC). Methodologies for both direct analysis and analysis following derivatization are presented to accommodate various analytical needs, from routine purity assessments to trace-level quantification in complex matrices. The protocols include sample preparation, instrument parameters, and data analysis guidelines. All quantitative data is summarized for easy reference, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound (CAS No. 875-59-2) is a substituted acetophenone (B1666503) with applications in various fields, including organic synthesis and as a potential intermediate in pharmaceutical manufacturing.[1][2] Accurate and robust analytical methods are crucial for its characterization, quality control, and for studying its role in different chemical and biological systems. Gas chromatography, owing to its high resolution and sensitivity, is a well-suited technique for the analysis of this semi-volatile compound.
This application note details two primary GC-based methods:
-
Method A: Direct Analysis by GC-FID. A straightforward approach for the analysis of relatively pure samples where the analyte concentration is high.
-
Method B: Analysis by GC-MS after Silylation. A method involving derivatization to improve the volatility and thermal stability of the analyte, thereby enhancing peak shape and sensitivity, making it ideal for trace analysis and confirmation of identity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (Anhydrous)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware, including vials with PTFE-lined caps
Sample Preparation
A critical step for accurate analysis is proper sample preparation. The following protocol outlines the preparation of a standard solution. For complex matrices, additional steps like liquid-liquid extraction or solid-phase extraction (SPE) may be required.[3]
Protocol 2.2.1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method A: Direct GC-FID Analysis
This method is suitable for the rapid analysis of samples with higher concentrations of this compound.
Protocol 2.3.1: GC-FID Instrumentation and Conditions
-
Injection: Inject 1 µL of the prepared standard or sample solution into the GC.
-
Acquisition: Acquire the data using the parameters outlined in Table 1.
-
Analysis: Identify the this compound peak by its retention time. For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
Method B: GC-MS Analysis after Silylation
Derivatization with a silylating agent like BSTFA is recommended to improve the chromatographic properties of the phenolic hydroxyl group, leading to better peak shape and sensitivity.[4][5][6] This is particularly useful for trace analysis and for confirmation of the analyte's identity through mass spectrometry.
Protocol 2.4.1: Derivatization Procedure
-
Evaporation: Transfer 1 mL of the sample or standard solution into a clean, dry vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.
Protocol 2.4.2: GC-MS Instrumentation and Conditions
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquisition: Acquire the data using the parameters in Table 2.
-
Analysis: The identity of the derivatized this compound can be confirmed by its mass spectrum. For quantification, use the area of a characteristic ion in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Data Presentation
The following tables summarize the instrumental conditions and expected performance data for the two methods.
Table 1: GC-FID Parameters for Direct Analysis
| Parameter | Value |
| Column | HP-Innowax FSC (60 m x 0.25 mm, 0.25 µm)[7] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 60°C (hold 10 min)[7] |
| Ramp 1: 4°C/min to 220°C (hold 10 min)[7] | |
| Ramp 2: 1°C/min to 240°C (hold 5 min)[7] | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Expected Retention Time | ~25-30 min (based on column and program) |
Table 2: GC-MS Parameters for Analysis after Silylation
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[8][9] |
| Inlet Temperature | 270°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted for trace analysis) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial: 80°C (hold 2 min) |
| Ramp: 15°C/min to 280°C (hold 5 min) | |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (Scan) | m/z 40-400 |
| SIM Ions | m/z 222 (M+), 207 (M-15) |
Visualized Workflows
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: Workflow for the preparation of standard solutions.
Caption: Comparison of analytical workflows.
Conclusion
The methods presented provide robust and reliable protocols for the analysis of this compound by gas chromatography. The choice between direct analysis and analysis after derivatization will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for structural confirmation. The provided instrumental parameters should serve as a solid starting point for method development and validation in your laboratory.
References
- 1. This compound CAS#: 875-59-2 [m.chemicalbook.com]
- 2. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. 4-Hydroxy-2-methylacetophenone [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of 4'-Hydroxy-2'-methylacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-2'-methylacetophenone is a versatile phenolic ketone that serves as a valuable building block in medicinal chemistry.[1] Its substituted acetophenone (B1666503) scaffold is a key pharmacophore in a variety of biologically active molecules. This compound and its derivatives have garnered significant interest due to their broad-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, it is a key intermediate in the synthesis of targeted therapeutics, such as histamine (B1213489) H3 receptor inverse agonists.[2][3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, serving as a comprehensive resource for researchers in drug discovery and development.
Key Applications in Medicinal Chemistry
This compound is a precursor for the synthesis of a diverse range of bioactive compounds. Its applications span several therapeutic areas:
-
Antimicrobial Agents: Derivatives of this compound, particularly chalcones, have demonstrated notable antibacterial and antifungal activities.[6]
-
Anticancer Agents: Chalcones and other derivatives synthesized from this starting material have shown cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: The core structure is found in compounds that can modulate key inflammatory signaling pathways, such as NF-κB and MAPK.
-
Histamine H3 Receptor Inverse Agonists: It serves as a crucial intermediate in the synthesis of potent and selective histamine H3 receptor inverse agonists, which have potential applications in treating neurological disorders.[2][3][4][5]
-
Other Biological Activities: The parent compound has shown ciliate toxicity, inhibiting the growth of T. pyriformis.[1][7]
Synthesis of Bioactive Derivatives: Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of derivatives synthesized from this compound. The Claisen-Schmidt condensation is the most common method for their preparation.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Polyethylene glycol (PEG-400) as a recyclable solvent
-
Distilled water
-
Dilute Hydrochloric acid (HCl)
-
Crushed ice
-
Thin Layer Chromatography (TLC) plates
-
Appropriate solvents for TLC (e.g., hexane:ethyl acetate)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a minimal amount of the chosen solvent (Ethanol or PEG-400) with stirring at room temperature.
-
Base Addition: Slowly add a catalytic amount of aqueous NaOH or KOH solution (10-40% w/v) dropwise to the stirring reaction mixture. The reaction can be maintained at room temperature or cooled in an ice bath to control any exothermic reaction.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC.
-
Product Precipitation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Acidify the mixture with dilute HCl to a pH of 5-6 to precipitate the chalcone product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold distilled water until the filtrate is neutral to litmus (B1172312) paper.
-
Drying: Dry the crude product.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
-
Characterization: Characterize the purified chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of histamine H3 receptor ligand based on lactam scaffold as agents for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new inhibitors against both NF-κB and osteoclastogenesis from in-house library with α, β-unsaturated-enone fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 875-59-2 [m.chemicalbook.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of 4'-Hydroxy-2'-methylacetophenone in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-2'-methylacetophenone is a phenolic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and is also investigated for its own potential biological activities. Accurate and precise quantification of this analyte in complex biological matrices, such as plasma and urine, is crucial for pharmacokinetic studies, metabolism research, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques.
Analytical Methodologies
The selection of an appropriate analytical method is paramount for achieving reliable and reproducible quantitative results. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of this compound in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of analytes in complex biological fluids.
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from established methods for structurally similar phenolic compounds.
1. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound at a concentration of 100 ng/mL in 50:50 methanol:water). For blank samples, add 10 µL of 50:50 methanol:water.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for the analyte).
-
Detection: Multiple Reaction Monitoring (MRM).
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar compounds like phenols to improve their volatility and chromatographic behavior.
Experimental Protocol: GC-MS Analysis of this compound in Urine
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the urine sample to ~5 with an acetate (B1210297) buffer.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
Extract the analyte using a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS or pentafluorobenzyl bromide) and heat to form a volatile derivative.
-
Evaporate the derivatization agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Data Presentation
The following tables present hypothetical yet representative quantitative data for the analysis of this compound in a pharmacokinetic study, based on typical performance of LC-MS/MS methods for similar compounds.
Table 1: LC-MS/MS Method Validation Parameters
| Validation Parameter | Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% |
| Recovery | 85 - 115% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma following a Single Oral Dose (10 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 850 ± 150 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 4500 ± 900 |
| AUC(0-inf) (ng·h/mL) | 4800 ± 950 |
| T½ (h) | 3.2 ± 0.8 |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, T½: Elimination half-life.
Visualization of Workflows and Pathways
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound in plasma by LC-MS/MS.
Logical Relationship for Quantification using an Internal Standard
Caption: Logical relationship for quantification using an internal standard to correct for analytical variability.
Potential Signaling Pathway Modulation by Phenolic Ketones
Caption: Potential modulation of PI3K/Akt and MAPK/ERK signaling pathways by phenolic ketones.
Conclusion
The methodologies and protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound in complex biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the generation of accurate and reliable data for applications in pharmaceutical research and development.
Application Notes and Protocols for the Purification of 4'-Hydroxy-2'-methylacetophenone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-2'-methylacetophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds and a key building block in drug discovery. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the validity of biological screening results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established chemical principles and analogous procedures for similar compounds.
Principle of Recrystallization
Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are either more soluble in the solvent at low temperatures or present in smaller amounts, remain in the solution (mother liquor). The purified crystals are then isolated by filtration. The choice of solvent is crucial for an effective recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Based on available data, this compound is soluble in alcohols.[1] Therefore, a mixed solvent system of ethanol (B145695) and water is a promising candidate, as is methanol. For the purpose of this protocol, an ethanol/water system will be detailed, as it offers good control over the crystallization process.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Erlenmeyer flasks |
| Ethanol (95% or absolute) | Heating mantle or hot plate with stirrer |
| Distilled or deionized water | Magnetic stir bar |
| Activated carbon (decolorizing charcoal) | Buchner funnel and flask |
| Celite or filter aid (optional) | Vacuum source (aspirator or pump) |
| Filter paper | Spatula |
| Boiling chips | Glass stirring rod |
| Ice bath | Watch glass |
| Drying oven or vacuum desiccator |
Experimental Protocol
This protocol is a general guideline. The optimal solvent ratio and volumes may need to be adjusted based on the initial purity of the crude this compound.
1. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and a few boiling chips to the flask.
-
In a separate beaker, prepare the recrystallization solvent. A starting point is a mixture of ethanol and water. Begin by adding the minimum amount of hot ethanol to the crude solid to dissolve it.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excessive amount.
-
If the solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
2. Hot Filtration (if activated carbon was used):
-
To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.
-
Pour the hot solution through the fluted filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.
3. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
4. Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent (ethanol/water mixture).
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
5. Drying:
-
Carefully remove the filter paper with the crystals from the funnel.
-
Place the crystals on a pre-weighed watch glass and allow them to air dry, or for more efficient drying, place them in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C) or in a vacuum desiccator.
-
Once the crystals are completely dry, weigh them and calculate the percent recovery.
-
Determine the melting point of the purified crystals to assess their purity. The melting point of pure this compound is reported to be in the range of 129-131 °C.[2] A sharp melting point within this range indicates high purity.
Quantitative Data Summary
The following table provides a hypothetical example of the quantitative data for this recrystallization procedure. Actual values will vary depending on the starting material's purity and the specific conditions used.
| Parameter | Value |
| Mass of Crude Compound | 10.0 g |
| Initial Purity (example) | 90% |
| Volume of Ethanol (approx.) | 50-100 mL |
| Volume of Water (approx.) | 25-50 mL |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) |
| Crystallization Temperature | Room temperature, then 0-5 °C |
| Mass of Purified Compound | 8.1 g |
| Percent Recovery | 90% (based on theoretical pure compound) |
| Melting Point of Purified Compound | 129-131 °C |
| Final Purity (example) | >99% |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and use a heating mantle or a steam bath as a heat source.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Be cautious when working with a vacuum filtration setup to prevent implosion.
Visualizing the Workflow
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more hot solvent in small increments. |
| Incorrect solvent. | Re-evaluate the solvent choice based on solubility tests. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then cool slowly. | |
| No crystals form on cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is not sufficiently supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound. | |
| Low recovery of purified product | Too much solvent was used. | Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is preheated and perform the filtration quickly. Add a small amount of extra hot solvent before filtering. | |
| Incomplete crystallization. | Ensure the solution is cooled in an ice bath for a sufficient amount of time. | |
| Crystals were washed with a solvent that was not cold. | Always use ice-cold solvent for washing the crystals to minimize dissolution. |
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4'-Hydroxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including chromones, flavones, and coumarins, utilizing 4'-Hydroxy-2'-methylacetophenone as a versatile starting material. The methodologies described herein are established chemical transformations widely used in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. The presence of a hydroxyl group and a methyl-substituted acetophenone (B1666503) moiety allows for regioselective reactions to form fused ring systems. These resulting heterocyclic compounds, such as chromones and flavones, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] This document outlines key synthetic pathways, provides detailed experimental procedures, and summarizes quantitative data for the synthesis of these important classes of compounds.
Synthesis of Chromones and Flavones
Chromones and flavones are major classes of flavonoids synthesized from this compound. The two primary methods for their synthesis are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.
Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a two-step process for the synthesis of flavones. It involves the conversion of the starting o-hydroxyacetophenone to an o-acyloxyacetophenone, which then undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration of the diketone yields the flavone (B191248).[3][4][5]
Reaction Pathway: Baker-Venkataraman Rearrangement
Caption: General workflow for flavone synthesis via Baker-Venkataraman rearrangement.
Experimental Protocol: Synthesis of 7-Hydroxy-8-methylflavone
Step 1: Synthesis of 2-Benzoyloxy-4-methylacetophenone
-
In a round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in dry pyridine (10 mL).
-
To this solution, add benzoyl chloride (1.69 g, 12 mmol) dropwise while stirring in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10 mL).
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2-benzoyloxy-4-methylacetophenone.
Step 2: Baker-Venkataraman Rearrangement to form 1-(2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione
-
Dissolve the 2-benzoyloxy-4-methylacetophenone (2.54 g, 10 mmol) in dry pyridine (20 mL).
-
Add powdered potassium hydroxide (B78521) (1.68 g, 30 mmol) to the solution.
-
Heat the mixture at 60 °C for 2 hours with constant stirring.
-
Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl (15 mL).
-
Filter the resulting yellow precipitate, wash with water, and dry.
Step 3: Cyclization to 7-Hydroxy-8-methylflavone
-
To the crude 1,3-diketone (2.54 g, 10 mmol) in a round-bottom flask, add glacial acetic acid (20 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Reflux the mixture for 1 hour.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize from ethanol to obtain pure 7-Hydroxy-8-methylflavone.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| This compound | 1. Benzoyl chloride, Pyridine; 2. KOH, Pyridine; 3. H2SO4, AcOH | 7-Hydroxy-8-methylflavone | ~85 | [3][4] |
| This compound | 1. 4-Methoxybenzoyl chloride, Pyridine; 2. KOH, Pyridine; 3. H2SO4, AcOH | 7-Hydroxy-4'-methoxy-8-methylflavone | ~80 | [6] |
Allan-Robinson Reaction
The Allan-Robinson reaction provides a direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt.[7][8][9]
Reaction Pathway: Allan-Robinson Reaction
Caption: Direct synthesis of flavones via the Allan-Robinson reaction.
Experimental Protocol: Synthesis of 7-Hydroxy-8-methylflavone
-
A mixture of this compound (1.50 g, 10 mmol), benzoic anhydride (5.65 g, 25 mmol), and sodium benzoate (B1203000) (1.44 g, 10 mmol) is heated at 180-200 °C for 4-6 hours.
-
The reaction mixture is then cooled and treated with 10% aqueous sodium hydroxide solution to hydrolyze the excess anhydride.
-
The mixture is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the crude flavone.
-
The precipitate is filtered, washed with water, and recrystallized from ethanol.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| This compound | Benzoic anhydride, Sodium benzoate | 7-Hydroxy-8-methylflavone | 60-70 | [7][9] |
| This compound | Acetic anhydride, Sodium acetate | 7-Hydroxy-2,8-dimethylchromone | Varies | [8] |
Synthesis of Coumarins
Coumarins can be synthesized from this compound via the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.[10][11][12]
Reaction Pathway: Pechmann Condensation
Caption: Synthesis of coumarins through Pechmann condensation.
Experimental Protocol: Synthesis of 4,8-Dimethyl-7-hydroxycoumarin
-
To a stirred solution of this compound (1.50 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Pour the mixture onto crushed ice with vigorous stirring.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure 4,8-Dimethyl-7-hydroxycoumarin.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| This compound | Ethyl acetoacetate, H2SO4 | 4,8-Dimethyl-7-hydroxycoumarin | 70-80 | [10][12] |
Synthesis of Other Heterocyclic Compounds
The utility of this compound extends to the synthesis of other heterocyclic systems, such as pyrazolines and isoxazoles, typically via a chalcone (B49325) intermediate.
Synthesis of Pyrazolines and Isoxazoles from Chalcones
Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with an appropriate aldehyde, can be cyclized to pyrazolines and isoxazoles by reacting with hydrazine (B178648) derivatives and hydroxylamine, respectively.[13]
Reaction Pathway: Synthesis of Pyrazolines and Isoxazoles
Caption: General scheme for the synthesis of pyrazolines and isoxazoles from this compound via a chalcone intermediate.
Biological Activities of Synthesized Heterocycles
The heterocyclic compounds synthesized from this compound are of significant interest due to their diverse biological activities. The following table summarizes some of the reported activities and corresponding IC50 values for related compounds.
| Compound Class | Biological Activity | IC50 Values (µM) | Reference |
| Flavones | Antioxidant (DPPH assay) | 10 - 50 | [14] |
| Flavones | Anticancer (various cell lines) | 0.34 - 50 | [15][16] |
| Chromones | Antimicrobial (various strains) | 31 - 300 (µg/mL) | [7][17] |
| Chalcones | Anticancer (various cell lines) | 3.44 - 11.7 | [18] |
| Pyrazolines | Antimicrobial (various strains) | 107 - 130 | [7] |
Note: The IC50 values are indicative and can vary based on the specific compound structure and assay conditions.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in these application notes provide robust and reproducible methods for accessing chromones, flavones, coumarins, and other related heterocycles. The significant biological activities exhibited by these classes of compounds underscore their importance in the field of drug discovery and development. Further exploration of the synthetic utility of this compound is likely to yield novel heterocyclic structures with potent and selective pharmacological profiles.
References
- 1. biomedres.us [biomedres.us]
- 2. Novel isoxazoles: Significance and symbolism [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. heteroletters.org [heteroletters.org]
- 7. researchgate.net [researchgate.net]
- 8. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 9. Allan-Robinson Reaction [drugfuture.com]
- 10. iiste.org [iiste.org]
- 11. benchchem.com [benchchem.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 18. ijrpc.com [ijrpc.com]
Application Notes and Protocols for the Biological Screening of 4'-Hydroxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-2'-methylacetophenone is a phenolic ketone that has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring compound found in various plant species, it belongs to a class of molecules known for a diverse range of biological activities. These application notes provide a comprehensive overview of the experimental protocols for the initial biological screening of this compound, focusing on its potential anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The detailed methodologies and data presentation are intended to guide researchers in evaluating the pharmacological potential of this compound.
Data Presentation
The following table summarizes the available quantitative data for the biological activities of this compound and its closely related analogs. This allows for a comparative assessment of its potential efficacy across different biological screens.
| Biological Activity | Assay Type | Target/Cell Line | Test Compound | Result (IC50/MIC) | Reference |
| Anticancer | Cytotoxicity (MTT Assay) | HCT116 (Colon Cancer) | 4'-Hydroxyacetophenone | Not cytotoxic at low µM concentrations | |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | This compound | > 100 µM | ||
| Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | This compound | > 100 µM | [1] | |
| Antioxidant | DPPH Radical Scavenging | - | Data not available for specific compound | - | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Analogue: 2'-Hydroxy-5'-methoxyacetophenone | Dose-dependent inhibition of NO | |
| Antimicrobial | Broth Microdilution | Various bacteria/fungi | Data not available for specific compound | - |
Note: Data for some activities of the specific compound this compound are limited. Where direct data is unavailable, information on closely related analogs is provided for context and to guide experimental design.
Experimental Protocols
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain different concentrations.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol assesses the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Antimicrobial Activity: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density with a microplate reader.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the biological screening of this compound.
Caption: General workflow for the biological screening of this compound.
Potential Signaling Pathway: Actomyosin (B1167339) Contractility
Based on studies of the closely related 4'-hydroxyacetophenone, a potential mechanism of action for this compound in cancer cell motility involves the modulation of the actomyosin cytoskeleton through the activation of non-muscle myosin II.
Caption: Proposed modulation of the actomyosin pathway by this compound.
Potential Signaling Pathway: NF-κB Inhibition
Drawing parallels from other hydroxyacetophenone derivatives, this compound may exert anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4'-Hydroxy-2'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4'-Hydroxy-2'-methylacetophenone from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound via Fries rearrangement of p-cresyl acetate (B1210297)?
A1: The most common byproducts are the isomeric ortho-rearrangement product, 2'-Hydroxy-4'-methylacetophenone, and unreacted starting material or cleavage products like p-cresol.[1][2] The ratio of the desired para-isomer to the ortho-isomer is influenced by reaction conditions such as temperature and the solvent used.[3][4]
Q2: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A2: Thin-Layer Chromatography (TLC) is a quick, qualitative method for monitoring the reaction's progress.[5] For quantitative analysis of product purity and isomer ratios, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[5][6][7]
Q3: What are the primary methods for purifying crude this compound?
A3: The two primary purification methods are recrystallization and column chromatography.[4][8] Recrystallization is often suitable for larger quantities and removing less soluble or trace impurities, while column chromatography is excellent for separating isomers with similar polarities.[9]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated carbon to the hot solution before the filtration step.[9][10] The activated carbon adsorbs the colored compounds, which are then removed by hot filtration.
Q5: My purified product has a low melting point and appears slightly off-white or beige. Is this normal?
A5: Pure this compound is an off-white to beige crystalline powder with a melting point of approximately 129-131 °C.[10] A lower melting point or significant discoloration may indicate the presence of residual solvent or impurities. Further purification may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The melting point of the impure solid is lower than the boiling point of the solvent.[6] The cooling rate is too fast, leading to supersaturation and liquid-phase separation.[5] The chosen solvent is not ideal for the compound.[11] | Re-heat the solution and add more of the "good" solvent to decrease saturation. Allow the solution to cool more slowly.[6] If using a mixed solvent system, add more of the solvent in which the compound is more soluble. Consider selecting a different solvent or solvent system with a lower boiling point. Add a seed crystal to encourage crystallization before oiling out occurs.[3] |
| No crystals form upon cooling. | The solution is not sufficiently saturated. Too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to increase the concentration of the product and then allow it to cool again.[6] If a mixed solvent system is being used, add more of the "poor" solvent. Place the flask in an ice bath to further decrease the solubility. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] |
| Poor recovery of the purified product. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. The crystals were filtered before crystallization was complete. The product is significantly soluble in the cold wash solvent. | Concentrate the mother liquor and cool it to obtain a second crop of crystals.[12] Note that the second crop may be less pure.[12] Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and its ortho-isomer. | The solvent system (mobile phase) does not have the optimal polarity. | Use TLC to test various solvent systems with different polarities (e.g., different ratios of hexane (B92381) and ethyl acetate) to find a system that provides good separation between the spots of the two isomers.[9] A good target Rf value for the desired product is around 0.3.[9] |
| The compound streaks or "tails" on the column. | The silica (B1680970) gel, being slightly acidic, may be interacting too strongly with the phenolic hydroxyl group. | Use a less acidic stationary phase, such as neutral alumina.[9] Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase to reduce tailing.[9] |
| The column runs too slowly. | The silica gel was packed improperly, or the particles are too fine. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. Use a slightly coarser grade of silica gel if the flow rate is a major issue. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol (B145695)/Water Mixed Solvent System
This protocol is a general guideline and may need optimization based on the impurity profile of the crude product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Crystal Growth: Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For purer crystals, slow cooling is essential.[13]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water mixture, and allow them to dry completely.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system will show good separation between the desired product (Rf ≈ 0.3) and its byproducts.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Run the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 25 | ~9.4 g/L (estimated) | Slightly soluble in cold water.[14] |
| Methanol | Not specified | Soluble | [1] |
| Ethanol | Not specified | Soluble | [14] |
| DMSO | Not specified | 100 mg/mL | [15] |
Note: Quantitative solubility data for this specific compound is limited in the literature. The table provides a summary of available information. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
- 1. This compound CAS#: 875-59-2 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 10. This compound | 875-59-2 [chemicalbook.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. 4-hydroxy-2-methyl acetophenone, 875-59-2 [thegoodscentscompany.com]
- 15. medchemexpress.com [medchemexpress.com]
Common impurities in commercial 4'-Hydroxy-2'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4'-Hydroxy-2'-methylacetophenone. The information provided will help you identify and address common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial this compound typically arise from the synthesis process. These can be broadly categorized as:
-
Isomeric Impurities: The most prevalent impurity is often the ortho-isomer, 2'-Hydroxy-4'-methylacetophenone.
-
Unreacted Starting Materials: Residual amounts of 3-methylphenol (m-cresol) and the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) may be present.
-
Synthesis By-products: Incomplete reaction or side reactions can lead to the presence of m-cresyl acetate.
-
Residual Solvents: Solvents used during synthesis or purification, such as chlorobenzene (B131634) or dichloromethane, may remain in the final product.
-
Water: Moisture can be present in the final product.[1]
Q2: How do isomeric impurities like 2'-Hydroxy-4'-methylacetophenone affect experimental results?
A2: Isomeric impurities can significantly impact experimental outcomes, particularly in drug development and biological assays. As isomers can have different biological activities and physical properties, their presence can lead to:
-
Inaccurate potency and efficacy measurements.
-
Altered pharmacokinetic and pharmacodynamic profiles.
-
Difficulty in crystallization and polymorphism studies.
-
Challenges in meeting regulatory purity requirements.
Q3: My HPLC analysis shows an unexpected peak. How can I identify if it's a common impurity?
A3: To identify an unexpected peak in your HPLC analysis, you can:
-
Compare Retention Times: Analyze certified reference standards of the suspected impurities (e.g., 2'-Hydroxy-4'-methylacetophenone, 3-methylphenol) under the same HPLC conditions.
-
Spiking: Add a small amount of a suspected impurity standard to your sample and observe if the peak area of the unknown impurity increases.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio of the unknown peak and compare it to the molecular weights of potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1H and 13C NMR can provide structural confirmation.
Q4: What is a typical purity specification for commercial this compound?
A4: The purity of commercial this compound can vary between suppliers. It is common to find purities of >98% by GC or >99% by HPLC.[2][3][4] For pharmaceutical applications, higher purity grades with detailed impurity profiles are usually required. A certificate of analysis from one supplier indicated a purity of 99.90% by HPLC.[1]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Assays
-
Possible Cause: Presence of the biologically active or inactive isomeric impurity, 2'-Hydroxy-4'-methylacetophenone.
-
Troubleshooting Steps:
-
Quantify the level of the isomeric impurity using a validated HPLC method with a reference standard.
-
If the impurity level is significant, purify the material using techniques like recrystallization or preparative chromatography.
-
Source a higher purity grade of this compound from a reputable supplier and repeat the assay.
-
Issue 2: Poor Solubility or Unexpected Physical Properties
-
Possible Cause: Presence of unreacted starting materials or residual solvents.
-
Troubleshooting Steps:
-
Use Gas Chromatography (GC) with a headspace autosampler to identify and quantify residual solvents.
-
Analyze the sample for unreacted 3-methylphenol using HPLC.
-
If significant levels of residual solvents are detected, they can be removed by drying the material under vacuum.
-
Data on Common Impurities
| Impurity Name | Chemical Structure | Typical Method of Detection | Potential Origin |
| 2'-Hydroxy-4'-methylacetophenone | Isomer | HPLC, GC-MS | Fries rearrangement by-product |
| 3-Methylphenol (m-cresol) | Starting Material | HPLC, GC | Unreacted starting material |
| m-Cresyl acetate | By-product | HPLC, GC-MS | O-acylation by-product |
| Residual Solvents (e.g., Dichloromethane) | - | GC-Headspace | Synthesis/Purification |
| Water | - | Karl Fischer Titration | Environmental exposure, reaction by-product |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Method:
-
Prepare a stock solution of the this compound sample in methanol (B129727) or acetonitrile.
-
Prepare standard solutions of known impurities for peak identification and quantification.
-
Run a gradient elution to separate the main component from its potential impurities.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.
-
Impurity Formation Pathway
The following diagram illustrates the relationship between the common synthesis route (Fries Rearrangement) and the formation of key impurities.
Caption: Synthesis pathway and origin of common impurities.
References
Technical Support Center: Optimizing the Fries Rearrangement of 3-Methylphenyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fries rearrangement of 3-methylphenyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement of 3-methylphenyl acetate?
The Fries rearrangement is an organic reaction that converts 3-methylphenyl acetate, a phenolic ester, into hydroxy-methyl acetophenones using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction typically yields a mixture of ortho and para isomers, where the acyl group migrates to the positions ortho and para to the hydroxyl group on the aromatic ring.[1]
Q2: What are the expected products of the Fries rearrangement of 3-methylphenyl acetate?
The primary products are 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone. Due to the directing effect of the methyl group, other isomers are generally not formed in significant amounts.
Q3: Which catalysts are most effective for this reaction?
Traditionally, Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are used in stoichiometric amounts.[3] More modern and environmentally friendly alternatives include solid acid catalysts like zeolites and strong protic acids such as methanesulfonic acid.[3][4] Bismuth triflate (Bi(OTf)₃) has also been shown to be an effective catalyst.
Q4: How do reaction conditions affect the ratio of ortho and para products?
The ortho-to-para isomer ratio is highly dependent on the reaction conditions:
-
Temperature: Lower temperatures (below 60°C) generally favor the formation of the para isomer (kinetic control).[2][5] Higher temperatures (often above 160°C) tend to yield more of the ortho isomer, which is the thermodynamically more stable product due to chelation with the catalyst.[2][5]
-
Solvent: Non-polar solvents favor the formation of the ortho product, while polar solvents tend to increase the proportion of the para product.[1][2]
Q5: What are some common side reactions to be aware of?
The main side reaction is the cleavage of the ester bond, leading to the formation of 3-methylphenol.[4] At high temperatures, decomposition of the starting material or products can also occur, leading to lower yields.[6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no product yield | Inactive or insufficient catalyst. | Use a fresh, anhydrous Lewis acid catalyst. Ensure you are using the correct stoichiometric amount; for some substrates, an excess is required.[6] |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. Be aware that higher temperatures might affect the isomer ratio.[6] | |
| Insufficient reaction time. | Monitor the reaction over a longer period. Some Fries rearrangements can be slow to reach completion.[6] | |
| Presence of deactivating groups on the aromatic ring. | While the methyl group is activating, ensure no other deactivating substituents are present on your starting material.[1] | |
| Steric hindrance. | The methyl group can exert some steric hindrance, potentially slowing the reaction. Consider optimizing catalyst and temperature to overcome this.[1] | |
| Poor ortho/para selectivity | Suboptimal reaction temperature. | For the para isomer, conduct the reaction at a lower temperature (e.g., 0-25°C). For the ortho isomer, a higher temperature may be necessary. |
| Incorrect solvent polarity. | To favor the ortho isomer, use a non-polar solvent. For the para isomer, a more polar solvent can be employed.[5] | |
| Excessive side product formation (e.g., 3-methylphenol) | Reaction temperature is too high. | Lower the reaction temperature to minimize ester cleavage and decomposition. |
| Water contamination. | Ensure all reagents and glassware are thoroughly dried, as water can deactivate the Lewis acid catalyst and promote hydrolysis. | |
| Difficulty in product isolation | Incomplete reaction quenching. | Ensure the reaction is properly quenched with an acid (e.g., HCl) to break up the aluminum-phenol complexes before extraction.[7] |
| Products are difficult to separate. | The ortho and para isomers can have similar polarities. Use column chromatography with a carefully selected solvent system for effective separation. |
Data Presentation
The following table summarizes the results of the Fries rearrangement of 3-methylphenyl acetate (m-cresyl acetate) using bismuth triflate as a catalyst.
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3-Methylphenyl acetate | Bi(OTf)₃·4H₂O (0.10 equiv) | Toluene | 110 | 33 | 2-hydroxy-4-methylacetophenone & 4-hydroxy-2-methylacetophenone | 61 |
| 3-Methylphenyl acetate | Bi(OTf)₃·4H₂O (0.10 equiv) | Nitroethane | 110 | 6 | 2-hydroxy-4-methylacetophenone & 4-hydroxy-2-methylacetophenone | 12 |
Data adapted from a study on Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates.[8]
Experimental Protocols
Detailed Methodology for the Fries Rearrangement of 3-Methylphenyl Acetate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3-Methylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (B124822) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Solvent Addition: Cool the flask in an ice bath and slowly add anhydrous nitrobenzene with stirring.
-
Substrate Addition: While maintaining the low temperature, add 3-methylphenyl acetate (1 equivalent) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to stir at the desired temperature (e.g., for para-selectivity, maintain a low temperature; for ortho-selectivity, heat the reaction). Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath. Slowly and carefully quench the reaction by adding 1 M HCl.[7]
-
Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to separate the ortho and para isomers.
Visualizations
Caption: Reaction mechanism of the Fries rearrangement.
Caption: General experimental workflow for the Fries rearrangement.
Caption: Troubleshooting workflow for the Fries rearrangement.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of 4'-Hydroxy-2'-methylacetophenone and its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4'-Hydroxy-2'-methylacetophenone and its positional isomers.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.
Q1: Why am I observing poor resolution or complete co-elution of my this compound isomers?
A1: Poor resolution is the most common issue when separating positional isomers due to their similar physicochemical properties.[1][2] This can be caused by several factors:
-
Suboptimal Mobile Phase Composition: The ratio of organic modifier (like acetonitrile (B52724) or methanol) to the aqueous buffer is critical.[1] An incorrect composition may not provide sufficient selectivity.
-
Inappropriate Stationary Phase: A standard C18 column, which separates primarily based on hydrophobicity, may not be effective if the isomers have very similar polarities.[1][2]
-
Incorrect pH of the Mobile Phase: For ionizable compounds like hydroxyacetophenones, the pH of the mobile phase plays a crucial role in their retention and separation.[1][2]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Concentration: Decrease the percentage of the organic modifier (e.g., acetonitrile) in increments of 2-5%. This will increase retention times and may improve resolution.[1]
-
Switch Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile offer different selectivities and can alter the elution order.[1]
-
-
Modify the Stationary Phase:
-
Control the pH:
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analytes.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), can mask the active silanol sites. However, this may affect column longevity.
-
Employ an End-capped Column: Modern, high-purity silica columns are typically "end-capped" to minimize exposed silanol groups. Ensure you are using a high-quality, end-capped column.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[3]
Q3: My retention times are shifting from one injection to the next. What should I do?
A3: Unstable retention times can indicate a problem with the HPLC system's stability or method robustness.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.[1]
-
Check for Leaks: Inspect the system for any leaks in the pump, injector, or fittings, as these can cause fluctuations in flow rate and pressure.
-
Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed to prevent bubble formation in the pump.
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[1]
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Illustrative HPLC Separation Data
| Compound | Isomer Position | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Isomer A | 3'-Hydroxy-2'-methylacetophenone | 5.8 | - | 1.1 |
| Analyte | This compound | 6.5 | 2.1 | 1.2 |
| Isomer B | 2'-Hydroxy-4'-methylacetophenone | 7.4 | 2.5 | 1.1 |
Disclaimer: The data in this table is illustrative and intended to represent a successful separation. Actual results will vary depending on the specific HPLC system, column, and experimental conditions.
Experimental Protocol: HPLC Separation of this compound Isomers
This protocol provides a general methodology for the reversed-phase HPLC separation of this compound and its positional isomers.
Materials and Reagents
-
HPLC-grade acetonitrile (ACN) and water
-
Potassium phosphate (B84403) monobasic (for buffer preparation)
-
Phosphoric acid (for pH adjustment)
-
Reference standards of this compound and its relevant isomers
-
0.22 µm or 0.45 µm syringe filters for sample preparation
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl or PFP column can be used as an alternative for improved selectivity.[1][2]
-
Mobile Phase: A mixture of acetonitrile and a 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid).[1][2]
-
Elution Mode: Isocratic or gradient elution can be used. A good starting point for isocratic elution is 40-60% acetonitrile.[1][2] For gradient elution, a typical range would be from 10% to 90% acetonitrile over 10-20 minutes.[2]
-
Column Temperature: 30-35 °C[2]
Procedure
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standards and samples in the mobile phase or a solvent weaker than the mobile phase to a known concentration.
-
Filter the sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to check include:
-
Resolution (Rs): Should be greater than 1.5 for baseline separation.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) of retention times and peak areas for replicate injections should be within acceptable limits (typically <2%).
References
Stability and degradation of 4'-Hydroxy-2'-methylacetophenone under different conditions
Disclaimer: Publicly available literature lacks specific experimental data on the stability and degradation of 4'-Hydroxy-2'-methylacetophenone under various stress conditions. Therefore, this technical support center provides guidance based on the general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and knowledge of similar chemical structures. The experimental protocols, potential degradation pathways, and troubleshooting advice are intended as a general framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its chemical structure, which includes a phenolic hydroxyl group and a ketone, this compound is potentially susceptible to degradation under the following conditions:
-
pH: The phenolic hydroxyl group can ionize, making the molecule more susceptible to hydrolysis, particularly at neutral to alkaline pH.
-
Oxidation: Phenolic compounds are often prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Light: Aromatic ketones can be sensitive to light, leading to photodegradation.
-
Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be well-sealed to prevent exposure to moisture and air.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products have not been reported in the literature, based on the degradation of similar compounds like 4-hydroxyacetophenone, potential degradation pathways could involve oxidation of the phenol (B47542) to a quinone-like structure or cleavage of the acetyl group. Hydroquinone is a potential intermediate in the degradation of 4-hydroxyacetophenone.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential. The method should be capable of separating the intact this compound from any potential degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in solution at room temperature.
-
Question: My solution of this compound in methanol (B129727)/water is showing significant degradation within a few hours at room temperature. What could be the cause?
-
Answer:
-
pH of the medium: The pH of your solvent system could be a critical factor. Even unbuffered solutions can have a pH that promotes degradation. Prepare your solutions in a buffered medium at a slightly acidic pH (e.g., pH 4-5) to enhance stability.
-
Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation. Degas your solvents by sparging with an inert gas like nitrogen or by sonication before preparing your solutions.
-
Trace Metal Contamination: Metal ions can catalyze oxidative degradation. Use high-purity solvents and glassware that has been properly cleaned to remove any trace metals.
-
Issue 2: Inconsistent results in thermal degradation studies.
-
Question: I am getting variable results when I subject my samples to thermal stress. Why is this happening?
-
Answer:
-
Inconsistent Temperature Control: Ensure your oven or heating block provides uniform and accurate temperature control. Hot spots or temperature fluctuations can lead to inconsistent degradation rates.
-
Sample Headspace: The volume and composition of the headspace in your vials can affect degradation. For oxidative degradation studies, ensure consistent headspace and air exposure. For hydrolytic studies, a nitrogen overlay might be necessary to prevent oxidation.
-
Sample Preparation: Ensure that your samples are prepared identically for each experiment, including the concentration and the matrix.
-
Issue 3: No degradation is observed under stress conditions.
-
Question: I have subjected this compound to various stress conditions, but I am not seeing any significant degradation. What should I do?
-
Answer:
-
Stress Conditions are too mild: The conditions you are using may not be stringent enough to induce degradation. You may need to increase the temperature, use a higher concentration of acid/base/oxidizing agent, or prolong the exposure time.
-
Analytical Method is not stability-indicating: Your analytical method may not be able to separate the degradation products from the parent compound. Re-evaluate your HPLC method, including the column, mobile phase, and detector wavelength, to ensure it can resolve potential impurities.
-
Compound is highly stable: It is possible that this compound is inherently stable under the tested conditions. However, it is crucial to apply sufficiently harsh conditions to confirm this before concluding.
-
Data Presentation
The following tables are templates for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | |||
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | |||
| Oxidative | 3% H₂O₂ | 24 | 25 | |||
| Thermal | Solid State | 48 | 105 | |||
| Photolytic | Solid State | 24 | 25 | |||
| Photolytic | Solution | 24 | 25 |
Table 2: Purity and Mass Balance Data
| Stress Condition | Peak Area of Parent (%) | Total Peak Area of Degradants (%) | Mass Balance (%) |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative | |||
| Thermal | |||
| Photolytic |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The specific conditions may need to be adjusted based on the observed stability of the compound.
1. Acid and Base Hydrolysis
-
Objective: To determine the susceptibility of the compound to hydrolysis at acidic and basic pH.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
For base hydrolysis, add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60-80°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (the base sample with acid, and the acid sample with base).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess the oxidative stability of the compound.
-
Procedure:
-
Prepare a stock solution of this compound as described above.
-
Add a known volume of the stock solution to a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C).
-
Withdraw aliquots at various time points.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To evaluate the stability of the compound at elevated temperatures.
-
Procedure:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).
-
For solution stability, prepare a solution of the compound and heat it at a suitable temperature (e.g., 80°C).
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the solid sample in a suitable solvent or dilute the solution sample.
-
Analyze by HPLC.
-
4. Photolytic Degradation
-
Objective: To determine the photostability of the compound.
-
Procedure:
-
Expose a sample of solid this compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The light exposure should be equivalent to the ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure, prepare the samples for analysis and analyze by HPLC.
-
Mandatory Visualization
Technical Support Center: Purification of 4'-Hydroxy-2'-methylacetophenone
This technical support center provides troubleshooting guidance and detailed methodologies for the removal of color impurities from 4'-Hydroxy-2'-methylacetophenone, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My this compound is off-white or yellowish. What causes this discoloration?
A1: Pure this compound is typically an off-white to beige crystalline powder.[1] Discoloration, such as a yellow or brownish tint, is generally attributed to the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products formed during storage, particularly through oxidation. Phenolic compounds, in general, are susceptible to developing tan and brown discolorations upon storage.
Q2: What are the primary methods for removing color impurities from this compound?
A2: The most effective and commonly used methods for decolorizing this compound and similar phenolic compounds are:
-
Activated Carbon (Charcoal) Treatment: This is a highly effective method for adsorbing a wide range of colored organic impurities.[2][3]
-
Recrystallization: This technique is excellent for purifying solid compounds by separating the desired product from soluble impurities based on differences in their solubility at different temperatures.
-
Column Chromatography: This method offers high-resolution purification and is capable of separating the target compound from both colored and non-colored impurities.
Q3: I tried a single purification step, but my product is still colored. What should I do?
A3: If a single purification step is insufficient, a combination of methods is often more effective. For persistent color, consider a sequential approach:
-
Activated Carbon Treatment: First, treat a solution of the crude product with activated carbon to remove the bulk of the color impurities.
-
Recrystallization: Then, recrystallize the product from the decolorized solution to further enhance its purity and remove non-colored impurities.
For highly discolored products, it can be beneficial to perform successive treatments with smaller quantities of activated carbon. It's also noted that yellow and brown colored contaminants are often removed more easily than red and blue ones.
Q4: My product yield is low after purification with activated carbon. How can I improve it?
A4: Low yield after activated carbon treatment can be due to the adsorption of the product onto the carbon. To mitigate this:
-
Use the Minimum Effective Amount: Start with a small amount of activated carbon (e.g., 1-2% by weight relative to your compound) and only add more if necessary.
-
Optimize Contact Time: Stir the solution with activated carbon for a sufficient but not excessive amount of time (e.g., 30-60 minutes).
-
Perform a Hot Filtration: If you heated the solution to dissolve your compound, filter out the activated carbon while the solution is still hot to prevent your product from crystallizing on the carbon surface.
-
Wash the Carbon: After filtration, wash the activated carbon on the filter paper with a small amount of the fresh, hot solvent to recover any adsorbed product.
Q5: I am having trouble finding a suitable solvent for recrystallization. What are the key properties of a good recrystallization solvent?
A5: An ideal recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolve the impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Common solvent systems for related compounds include ethanol (B145695)/water mixtures and dimethyl carbonate/cyclohexane.
Data on Purification of Hydroxyacetophenone Isomers
While specific quantitative data for the purification of this compound is limited in publicly available literature, extensive data exists for its close isomer, 4-hydroxyacetophenone. These results provide a strong indication of the purity levels that can be achieved using similar methods.
| Purification Method | Solvent System | Purity Achieved | Reference |
| Recrystallization with Activated Carbon | 28 wt.% Ethanol in Water | >99.9% | [4] |
| Recrystallization with Activated Carbon | 67 wt.% Dimethyl Carbonate in Cyclohexane | 99.92% | [4] |
| Recrystallization with Activated Carbon | Ethanol | 99.9% | [5] |
| Recrystallization with Activated Carbon | Diethyl Carbonate | >99.9% | [5] |
| HPLC Analysis | Acetonitrile (B52724)/Water/Phosphoric Acid | 99.90% | [6][7] |
Experimental Protocols
Note: The following protocols are based on established methods for the purification of 4-hydroxyacetophenone and are expected to be highly effective for this compound. Optimization may be required for specific cases.
Protocol 1: Decolorization using Activated Carbon followed by Recrystallization
This protocol combines two powerful purification techniques for optimal results.
-
Dissolution: In a flask, dissolve the crude this compound in a suitable solvent (e.g., a mixture of ethanol and water, or dimethyl carbonate and cyclohexane) by heating and stirring. Use a sufficient amount of solvent to fully dissolve the compound at an elevated temperature (e.g., 70-80°C).[4]
-
Activated Carbon Treatment: Once the compound is fully dissolved, cool the solution slightly (e.g., to 65-70°C). Add powdered activated carbon (approximately 1-2% of the weight of the crude product).[4]
-
Adsorption: Stir the mixture for 30 minutes while maintaining the temperature.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon. This step is crucial to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a colorless or off-white crystalline solid. A purity of over 99.9% can be expected.[4][5]
Protocol 2: Column Chromatography
This method is suitable for achieving very high purity on a smaller scale.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. A reverse-phase system with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[7]
-
Column Packing: Pack a chromatography column with the appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reverse-phase).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Process Flow Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step experimental workflow.
References
- 1. This compound | 875-59-2 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 4-Hydroxy-2-methylacetophenone | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 4'-Hydroxy-2'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Hydroxy-2'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fries rearrangement of m-cresyl acetate (B1210297). This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2]
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products in the Fries rearrangement of m-cresyl acetate are:
-
2'-Hydroxy-4'-methylacetophenone: The ortho-isomer of the desired product.
-
m-Cresol (B1676322): Formed from the hydrolysis of the starting material or cleavage of the ester.
-
Unreacted m-cresyl acetate: Incomplete reaction can leave starting material in the product mixture.
-
Di-acylated products: Under harsh conditions, a second acyl group may be added to the ring.
Q3: How can I influence the regioselectivity of the Fries rearrangement to favor the desired this compound (para-isomer)?
A3: The regioselectivity between the ortho and para isomers is primarily controlled by the reaction temperature and solvent polarity.[2][3]
-
Temperature: Lower reaction temperatures (generally below 60°C) favor the formation of the para-isomer (kinetic control).[2][3] Higher temperatures tend to yield more of the ortho-isomer (thermodynamic control).[2]
-
Solvent: Polar solvents tend to favor the formation of the para-isomer, while non-polar solvents often lead to a higher proportion of the ortho-isomer.[2][3]
Q4: Are there greener alternatives to traditional Lewis acids like Aluminum Chloride (AlCl₃)?
A4: Yes, several greener alternatives have been explored to mitigate the environmental impact of corrosive and moisture-sensitive Lewis acids. These include:
-
Methanesulfonic acid: Can act as both a solvent and a catalyst, is recoverable, and leads to milder reaction conditions.
-
Zeolites and other solid acid catalysts: Offer easier separation and potential for reuse, though they can sometimes be deactivated.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | 1. Suboptimal reaction temperature: Too high a temperature may favor the ortho-isomer. 2. Moisture in the reaction: Lewis acids like AlCl₃ are highly sensitive to moisture, leading to deactivation. 3. Insufficient catalyst: An inadequate amount of Lewis acid will result in an incomplete reaction. 4. Steric hindrance: Although less of a factor with m-cresol, highly substituted phenols can give lower yields.[2] | 1. Optimize reaction temperature: Conduct the reaction at a lower temperature (e.g., 0-25°C) to favor the para-isomer.[2][3] 2. Ensure anhydrous conditions: Use freshly opened or dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a stoichiometric excess of the Lewis acid: Typically, more than one equivalent of the catalyst is required as it complexes with both the starting material and the product.[1] 4. Consider a different synthetic route if steric hindrance is significant. |
| High proportion of the ortho-isomer (2'-Hydroxy-4'-methylacetophenone) | 1. High reaction temperature: As mentioned, higher temperatures favor the thermodynamically more stable ortho-isomer.[2] 2. Use of a non-polar solvent: Non-polar solvents can increase the yield of the ortho-isomer.[2][3] | 1. Lower the reaction temperature: Maintain a consistently low temperature throughout the addition of reagents and the reaction time. 2. Use a polar solvent: Solvents like nitrobenzene (B124822) or nitromethane (B149229) can favor the formation of the para-isomer.[4][5] |
| Significant amount of unreacted starting material (m-cresyl acetate) | 1. Insufficient reaction time or temperature. 2. Inactivated catalyst due to moisture. 3. Inadequate mixing. | 1. Increase reaction time or slightly increase the temperature (while monitoring the ortho/para ratio). 2. Ensure all reagents and glassware are thoroughly dried. 3. Use efficient mechanical or magnetic stirring to ensure a homogenous reaction mixture. |
| Presence of m-cresol in the product mixture | Hydrolysis of the starting material or product during workup. | Perform the aqueous workup at a low temperature and quickly neutralize the acidic solution. |
| Difficulty in separating the ortho and para isomers | Similar polarities and physical properties of the isomers. | 1. Column chromatography: This is a reliable method for separating isomers. A solvent system of ethyl acetate and hexane (B92381) is a good starting point. 2. Recrystallization: Fractional crystallization may be possible with the right solvent system, but can be challenging. Experiment with different solvents. |
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in the Fries Rearrangement (Illustrative Data)
| Catalyst | Solvent | Temperature (°C) | Para-isomer (%) | Ortho-isomer (%) | Other Byproducts (%) |
| AlCl₃ | Nitrobenzene | 0 - 5 | ~70-80 | ~10-20 | ~5-10 |
| AlCl₃ | Carbon Disulfide | 25 | ~40-50 | ~40-50 | ~5-10 |
| AlCl₃ | None | 165 | Low | High | High |
| Methanesulfonic Acid | Methanesulfonic Acid | 90 | Moderate | Moderate | Low |
Note: The values in this table are illustrative and based on general principles of the Fries rearrangement. Actual yields will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Fries Rearrangement of m-Cresyl Acetate using AlCl₃ in Nitrobenzene (Low-Temperature)
Objective: To synthesize this compound with a preference for the para-isomer.
Materials:
-
m-Cresyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous nitrobenzene under a nitrogen atmosphere.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Add a solution of m-cresyl acetate (1 equivalent) in anhydrous nitrobenzene dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the aluminum salts are dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to separate the isomers and other impurities.
Mandatory Visualization
Caption: Fries rearrangement pathway for this compound synthesis.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Optimization of Solvent Systems for 4'-Hydroxy-2'-methylacetophenone Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 4'-Hydroxy-2'-methylacetophenone.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TROUBLE-001 | Compound does not dissolve in the hot solvent. | 1. The solvent is not appropriate for the compound (solute is insoluble or poorly soluble). 2. Insufficient solvent is used. 3. The solution is not heated to a high enough temperature. | 1. Select a more suitable solvent or a solvent mixture. Based on the polarity of this compound, polar solvents like ethanol (B145695) or methanol (B129727) are good starting points.[1] 2. Gradually add more solvent in small increments until the solid dissolves. 3. Ensure the solution is heated to the boiling point of the solvent. |
| TROUBLE-002 | No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The compound is highly soluble in the cold solvent. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 4. Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| TROUBLE-003 | The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound (127-132 °C). 2. The solution is cooled too quickly. 3. High concentration of impurities are present, depressing the melting point. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a small amount of a "good" solvent can sometimes help. 3. Consider pre-purification by another method (e.g., column chromatography) if impurities are significant. |
| TROUBLE-004 | Low recovery of purified crystals. | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. The solution was not cooled to a low enough temperature. 3. Crystals were lost during filtration or transfer. 4. The chosen solvent has a relatively high solubility for the compound even at low temperatures. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Ensure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation. 3. Rinse the flask with a small amount of the cold recrystallization solvent to transfer all crystals to the filter. 4. Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals. |
| TROUBLE-005 | Crystals are discolored or appear impure. | 1. Colored impurities are present in the crude material. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling. 2. Ensure slow cooling to allow for the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its chemical structure (a phenol (B47542) and a ketone), polar solvents are a good starting point. Ethanol, methanol, and water are commonly used solvents for similar compounds.[1][2] A mixed solvent system, such as ethanol/water, is often effective.[3]
Q2: How do I choose a suitable solvent system?
A2: A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points. A good single solvent will show low solubility at room temperature and high solubility when heated. For a mixed solvent system, you should find a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.
Q3: What is the melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 127 °C to 132 °C.[4] A sharp melting point within this range is a good indicator of purity.
Q4: My compound is soluble in ethanol and insoluble in water. How do I perform a mixed solvent recrystallization?
A4: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent). While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. Allow the solution to cool slowly to form crystals.
Q5: How can I improve the yield of my recrystallization?
A5: To improve the yield, use the minimum amount of hot solvent required to dissolve your compound. Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor).
Experimental Protocols
Due to the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents, a protocol for determining this data is provided below. This is followed by a general recrystallization protocol using a mixed solvent system, which is a common and effective method for compounds of this type.
Protocol 1: Determination of Solvent Suitability and Quantitative Solubility
Objective: To identify a suitable solvent or solvent pair and to quantify the solubility of this compound at different temperatures.
Materials:
-
This compound (crude)
-
A selection of trial solvents (e.g., ethanol, methanol, water, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Analytical balance
-
Filtration apparatus (syringe filters or Büchner funnel)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Qualitative Screening:
-
Place approximately 10-20 mg of this compound into separate test tubes.
-
Add 1 mL of a solvent to each test tube at room temperature.
-
Observe the solubility. If it dissolves, the solvent is likely too good for a single-solvent recrystallization at room temperature.
-
For solvents in which the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point and observe. If it dissolves, this is a potentially good single solvent.
-
Identify a "good" solvent (dissolves the compound well when hot) and a "poor" solvent (compound is insoluble or poorly soluble even when hot) that are miscible for a potential mixed-solvent system.
-
-
Quantitative Solubility Determination (Isothermal Method):
-
Prepare saturated solutions by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibrate the vials at different constant temperatures (e.g., 25 °C, 40 °C, 60 °C, and the boiling point of the solvent) for several hours with agitation to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in g/100 mL or mg/mL at each temperature.
-
Data Presentation:
The collected quantitative data should be summarized in a table for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 25 | Experimental Value |
| 78 (Boiling) | Experimental Value | |
| Methanol | 25 | Experimental Value |
| 65 (Boiling) | Experimental Value | |
| Water | 25 | 0.939[2] |
| 100 (Boiling) | Experimental Value | |
| Acetone | 25 | Experimental Value |
| 56 (Boiling) | Experimental Value | |
| Ethyl Acetate | 25 | Experimental Value |
| 77 (Boiling) | Experimental Value | |
| Toluene | 25 | Experimental Value |
| 111 (Boiling) | Experimental Value |
Protocol 2: Recrystallization using an Ethanol-Water Mixed Solvent System
Objective: To purify crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. This should be done on a hot plate, and the solution should be heated to near boiling.
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Allow the crystals to dry completely.
-
Determine the melting point and calculate the percent recovery.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Storage and Handling of 4'-Hydroxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice to prevent the oxidation of 4'-Hydroxy-2'-methylacetophenone during storage. By following these recommendations, researchers can ensure the integrity and purity of the compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed my stored this compound has developed a yellowish or brownish tint. What causes this discoloration?
A1: The discoloration of your this compound is a common indicator of oxidation. Phenolic compounds like this are susceptible to degradation when exposed to oxygen (air), light, and even trace metal impurities, which can catalyze the oxidation process. This leads to the formation of colored byproducts, such as quinones.
Q2: What are the primary degradation products I should be aware of?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the oxidation of similar phenolic ketones suggests a likely pathway. The initial oxidation is likely to occur at the phenolic hydroxyl group, potentially leading to the formation of a hydroquinone (B1673460) and subsequently a quinone-type structure. Further degradation could involve reactions at the methyl and acetyl groups, especially under harsh conditions.
Q3: What are the optimal storage conditions to prevent oxidation?
A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1] For long-term storage, temperatures of -20°C are recommended.[2] For shorter periods, storage at 4°C is acceptable.[2] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen. The container should be tightly sealed to prevent exposure to air and moisture.
Q4: Are there any chemical additives I can use to improve the stability of this compound in solution?
A4: Yes, the use of antioxidants is a highly effective strategy. For phenolic compounds, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used. These molecules act as radical scavengers, preferentially oxidizing to protect the this compound. A starting concentration in the range of 0.01-0.1% (w/v) is typically effective, though the optimal concentration may need to be determined empirically for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of solid compound (yellowing/browning) | Exposure to air and/or light during storage. | 1. Discard the discolored compound if purity is critical. 2. Ensure future storage is in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon). 3. Store at recommended low temperatures (-20°C for long-term).[2] |
| Rapid degradation of the compound in solution | 1. Presence of dissolved oxygen in the solvent. 2. Trace metal contamination in the solvent or glassware. 3. Exposure to light. 4. pH of the solution. | 1. De-gas solvents by sparging with nitrogen or argon before use. 2. Use high-purity solvents and acid-washed glassware to remove metal contaminants. 3. Prepare solutions fresh and use amber vials or cover glassware with aluminum foil. 4. Buffer the solution to a slightly acidic pH, as phenolic compounds can be more susceptible to oxidation at neutral or alkaline pH. 5. Add an antioxidant like BHT or BHA (0.01-0.1%) to the solution. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Partial degradation of the stock solution or samples. | 1. Prepare fresh stock solutions for each set of experiments. 2. If storing solutions, keep them at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. 3. Incorporate an antioxidant into your standard and sample diluents. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (1 mg/mL in Methanol) under Accelerated Storage Conditions (40°C/75% RH) in Amber Vials.
| Storage Time (Weeks) | Control (% Remaining) | + 0.05% BHT (% Remaining) | + 0.05% BHA (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 95.2 | 99.5 | 99.6 |
| 2 | 90.5 | 99.1 | 99.2 |
| 4 | 82.1 | 98.3 | 98.5 |
Note: This data is illustrative and intended to demonstrate the expected trend. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Oxidation Study to Assess Stability
This protocol describes a forced degradation study to evaluate the oxidative stability of this compound and the effectiveness of antioxidants.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Hydrogen peroxide (30%)
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Volumetric flasks, pipettes, and amber HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Preparation of Study Samples:
-
Control: Dilute the stock solution with methanol to a final concentration of 100 µg/mL.
-
Oxidative Stress: To a separate aliquot of the 100 µg/mL solution, add 3% hydrogen peroxide.
-
Antioxidant Protection: Prepare two additional 100 µg/mL solutions, one containing 0.05% BHT and the other 0.05% BHA, and then add 3% hydrogen peroxide to each.
-
-
Incubation: Store all sample vials in the dark at room temperature.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each sample, quench any remaining hydrogen peroxide with a small amount of sodium bisulfite solution (if necessary for the analytical method), and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with 20% acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a starting point, and method optimization may be required.
Visualizations
Logical Workflow for Preventing Oxidation
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 4'-Hydroxy-2'-methylacetophenone and 4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenones are a class of phenolic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a detailed comparison of the biological profiles of two structurally related acetophenones: 4'-Hydroxy-2'-methylacetophenone and 4'-hydroxyacetophenone (B195518). While both compounds share a common 4'-hydroxyacetophenone core, the presence of a methyl group at the 2'-position in the former introduces structural changes that can influence their biological effects. This document aims to objectively compare their known biological activities, supported by available experimental data, to aid researchers in drug discovery and development.
Chemical Structures
The structural difference between the two compounds is the presence of a methyl group ortho to the acetyl group in this compound.
Caption: Chemical structures of this compound and 4'-hydroxyacetophenone.
Comparative Biological Activity
The following table summarizes the available quantitative data on the biological activities of this compound and 4'-hydroxyacetophenone. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
| Biological Activity | This compound | 4'-hydroxyacetophenone | Reference(s) |
| Enzyme Inhibition | |||
| Xanthine (B1682287) Oxidase (IC50) | Not Available | 15.62 ± 1.19 µM | [1] |
| Antiprotozoal Activity | |||
| Ciliate Toxicity vs. Tetrahymena pyriformis (IC50) | 0.65 mM | Not Available | [2] |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Production Inhibition | Not Available | Dose-dependent inhibition | [3] |
| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) | Not Available | Attenuated levels | [3] |
| Anticancer Activity | |||
| Cancer Cell Adhesion, Invasion, and Migration | Not Available | Significant dose-dependent decrease in HCT116 cells | [4] |
Detailed Biological Activities
4'-hydroxyacetophenone
4'-hydroxyacetophenone, also known as piceol, is a naturally occurring compound found in various plants, including Artemisia and Illicium species.[4] It has been investigated for a range of biological activities.
Anti-inflammatory Activity: 4'-hydroxyacetophenone has demonstrated significant anti-inflammatory effects. In vivo studies have shown that it can reduce acetic acid-induced writhing and formalin-induced licking time in mice.[3] In a carrageenan-induced paw edema model, it significantly reduced swelling and neutrophil infiltration.[3] The anti-inflammatory mechanism is attributed to its ability to attenuate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] Furthermore, it has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key mediators of inflammation.[3]
Caption: 4'-hydroxyacetophenone's anti-inflammatory mechanism.
Enzyme Inhibition: One of the notable activities of 4'-hydroxyacetophenone is its potent inhibition of xanthine oxidase, an enzyme involved in the production of uric acid. Elevated levels of uric acid are associated with gout. 4'-hydroxyacetophenone exhibits a mixed competitive inhibition of xanthine oxidase with an IC50 value of 15.62 ± 1.19 µM.[1]
Anticancer Activity: In the context of cancer, 4'-hydroxyacetophenone has been shown to inhibit the adhesion, invasion, and migration of HCT116 human colon cancer cells.[4] This effect is mediated through the remodeling of the actin cytoskeleton. In vivo studies using a mouse model of colon cancer metastasis to the liver also demonstrated that administration of 4'-hydroxyacetophenone limits the development and spread of metastases.[4]
This compound
The biological activity of this compound is less extensively studied compared to its non-methylated counterpart.
Antiprotozoal Activity: this compound has been reported to exhibit ciliate toxicity. It inhibits the growth of the protozoan Tetrahymena pyriformis with an IC50 of 0.65 mM.[2] This suggests potential as a lead compound for the development of antiprotozoal agents.
Synthetic Intermediate: this compound has been utilized as a precursor in the synthesis of pharmacologically active molecules. For instance, it has been used in the preparation of morpholine (B109124) ketone analogs that act as potent histamine (B1213489) H3 receptor inverse agonists, which have potential applications in promoting wakefulness.[5]
Experimental Protocols
Xanthine Oxidase Inhibition Assay
-
Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically at 295 nm.
-
Protocol:
-
A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.5), the test compound (4'-hydroxyacetophenone) at various concentrations, and xanthine oxidase enzyme solution.
-
The mixture is pre-incubated at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).
-
The reaction is initiated by adding the substrate, xanthine.
-
The absorbance is measured at 295 nm at different time points to determine the rate of uric acid formation.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined from the dose-response curve.
-
Ciliate Toxicity Assay (Tetrahymena pyriformis)
-
Principle: This assay assesses the toxicity of a compound by measuring its effect on the growth of the ciliate protozoan Tetrahymena pyriformis.
-
Protocol:
-
Tetrahymena pyriformis is cultured in a suitable medium.
-
The cultured cells are exposed to various concentrations of the test compound (this compound).
-
The cultures are incubated for a specific period (e.g., 24 or 48 hours) under controlled conditions.
-
After incubation, cell growth is measured, typically by counting the number of cells or by measuring the optical density of the culture.
-
The percentage of growth inhibition is calculated relative to a control culture without the test compound.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is determined.
-
Caption: General workflow for key biological assays.
Conclusion
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and 4'-hydroxyacetophenone. 4'-hydroxyacetophenone has been the subject of more extensive research, demonstrating promising anti-inflammatory, anticancer, and enzyme-inhibiting properties with well-defined mechanisms of action. In contrast, the biological profile of this compound is less characterized, with current data primarily indicating its potential as an antiprotozoal agent and a synthetic intermediate for other bioactive compounds.
The presence of the 2'-methyl group in this compound likely influences its steric and electronic properties, which in turn could lead to a different spectrum of biological activities compared to 4'-hydroxyacetophenone. The limited data on the methylated compound underscores the need for further investigation to fully elucidate its pharmacological potential. Future studies directly comparing the two compounds in a range of biological assays would be invaluable for understanding their structure-activity relationships and for guiding the development of new therapeutic agents based on the acetophenone (B1666503) scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahymena pyriformis: a tool for toxicological studies. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Arsenate toxicity and stress responses in the freshwater ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4'-Hydroxy-2'-methylacetophenone and Other Phenolic Ketones
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of synthetic chemistry and drug discovery, phenolic ketones serve as crucial intermediates and structural motifs in a vast array of biologically active compounds. Their reactivity profile, dictated by the interplay of the hydroxyl and acetyl groups on the aromatic ring, is of paramount importance for efficient molecular design and synthesis. This guide provides a comparative analysis of the reactivity of 4'-Hydroxy-2'-methylacetophenone against other notable phenolic ketones, supported by experimental data and detailed protocols.
Introduction to Phenolic Ketones and their Reactivity
Phenolic ketones are aromatic compounds containing both a hydroxyl (-OH) and a ketone (C=O) functional group attached to a benzene (B151609) ring. The electronic properties of these two groups significantly influence the reactivity of the aromatic ring towards various chemical transformations. The hydroxyl group is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance. Conversely, the acetyl group is a deactivating, meta- directing group, withdrawing electron density from the ring. The overall reactivity and regioselectivity of a phenolic ketone in a given reaction are determined by the combined electronic and steric effects of these substituents.
This guide focuses on comparing the reactivity of This compound with its isomers and other substituted phenolic ketones in key organic reactions, including the Fries rearrangement, Reimer-Tiemann reaction, Kolbe-Schmitt reaction, acylation, and halogenation.
Comparative Reactivity in Key Reactions
The reactivity of this compound is benchmarked against other phenolic ketones such as 4'-hydroxyacetophenone (B195518), 3'-hydroxyacetophenone, 2'-hydroxyacetophenone, and other substituted analogues. The presence and position of the methyl group in this compound introduce additional electronic and steric factors that modulate its reactivity.
Fries Rearrangement
The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters. The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity of the rearrangement (ortho- vs. para-acylation) is influenced by reaction conditions such as temperature and solvent polarity.[1]
Table 1: Comparison of Yields in the Fries Rearrangement of Phenyl Acetate (B1210297) and Substituted Analogues
| Phenolic Ester | Product(s) | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenyl Acetate | 2'-Hydroxyacetophenone & 4'-Hydroxyacetophenone | AlCl₃ | 160 | 60-70 | [1] |
| p-Cresyl Acetate | 2'-Hydroxy-5'-methylacetophenone | AlCl₃ | 160 | ~65 | [2] |
| m-Cresyl Acetate | 2'-Hydroxy-4'-methylacetophenone (B1214744) & this compound | AlCl₃ | 160 | Mixture | [2] |
| Guaiacol Acetate | 4'-Hydroxy-3'-methoxyacetophenone | CH₃SO₃H | 90 | 30.9 | [3] |
The Fries rearrangement of m-cresyl acetate yields a mixture of 2'-hydroxy-4'-methylacetophenone and this compound, highlighting the directing effects of the methyl and hydroxyl groups.[2] The separation of these isomers can be challenging, influencing the overall utility of this route for the specific synthesis of this compound.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto a phenolic ring, typically at the ortho position to the hydroxyl group. The reaction utilizes chloroform (B151607) in a basic solution.[4] The reactivity of the phenol (B47542) towards this electrophilic substitution is highly dependent on the electron density of the aromatic ring.
Table 2: Qualitative Comparison of Reactivity in the Reimer-Tiemann Reaction
| Phenolic Compound | Relative Reactivity | Major Product(s) | Reference |
| Phenol | High | Salicylaldehyde | [4] |
| p-Cresol | High | 2-Hydroxy-5-methylbenzaldehyde | [5] |
| m-Cresol | High | 2-Hydroxy-4-methylbenzaldehyde & 2-Hydroxy-6-methylbenzaldehyde | [5] |
| 4'-Hydroxyacetophenone | Low | 2,4-Dihydroxy-5-acetylbenzaldehyde | [5] |
The acetyl group in 4'-hydroxyacetophenone deactivates the ring, making the Reimer-Tiemann reaction less facile compared to phenol or cresols. For this compound, the combined activating effect of the hydroxyl and methyl groups is expected to enhance reactivity compared to 4'-hydroxyacetophenone, though steric hindrance from the ortho-methyl group might influence the regioselectivity.
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxylic acid group onto a phenolic ring, typically at the ortho position. The reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure.[6]
Table 3: Comparison of Yields in the Kolbe-Schmitt Reaction
| Phenolic Compound | Product | Conditions | Yield (%) | Reference |
| Phenol | Salicylic Acid | NaOH, CO₂, 125°C, 100 atm | ~90 | [6] |
| p-Cresol | 2-Hydroxy-5-methylbenzoic Acid | KOH, CO₂, 150°C | Good | [7] |
| 2-Naphthol | 3-Hydroxy-2-naphthoic Acid | Na/K naphthoxide, CO₂ | High | [6] |
Similar to the Reimer-Tiemann reaction, the electron-withdrawing nature of the acetyl group in hydroxyacetophenones generally leads to lower yields in the Kolbe-Schmitt reaction compared to simple phenols. The presence of an additional electron-donating methyl group in this compound would likely increase the yield of the corresponding carboxylic acid derivative compared to 4'-hydroxyacetophenone.
Electrophilic Halogenation
Halogenation of phenols is a facile electrophilic aromatic substitution that typically does not require a Lewis acid catalyst due to the strong activating effect of the hydroxyl group.[8] The regioselectivity is predominantly ortho and para to the hydroxyl group.
Table 4: Qualitative Comparison of Reactivity in Electrophilic Bromination
| Phenolic Compound | Reagent | Relative Reactivity | Major Product(s) | Reference |
| Phenol | Br₂/H₂O | Very High | 2,4,6-Tribromophenol | [8] |
| Phenol | Br₂/CS₂ | High | 2-Bromophenol & 4-Bromophenol | [8] |
| 4'-Hydroxyacetophenone | Br₂/AcOH | Moderate | 3'-Bromo-4'-hydroxyacetophenone | [9] |
The deactivating effect of the acetyl group in 4'-hydroxyacetophenone reduces the reactivity towards halogenation compared to phenol. For this compound, the positions ortho and para to the hydroxyl group are activated. However, the position ortho to the hydroxyl and meta to the acetyl group (position 3') would be the most likely site for monosubstitution. The methyl group at the 2' position will sterically hinder substitution at that position and electronically direct towards the 3' and 5' positions.
Experimental Protocols
General Procedure for Fries Rearrangement
A phenolic ester (1 equivalent) is dissolved in a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane). Anhydrous aluminum chloride (1.1-3 equivalents) is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction mixture is then heated to the desired temperature (e.g., 60-160 °C) and stirred for a specified time.[1] The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
General Procedure for Reimer-Tiemann Reaction
A phenol (1 equivalent) is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide). Chloroform (1.5-3 equivalents) is added dropwise to the stirred solution at a controlled temperature (typically 60-70 °C).[4] The reaction mixture is stirred for several hours. After cooling, the mixture is acidified with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent, washed, dried, and purified.
General Procedure for Kolbe-Schmitt Reaction
Sodium phenoxide is prepared by reacting a phenol with an equimolar amount of sodium hydroxide. The dry sodium phenoxide is placed in an autoclave and heated under a carbon dioxide atmosphere (typically 100 atm) at a specific temperature (e.g., 125 °C) for several hours.[6] After the reaction, the product is dissolved in water and acidified to precipitate the hydroxybenzoic acid, which is then filtered, washed, and recrystallized.
Visualizing Reaction Pathways
To better understand the mechanistic principles governing these reactions, the following diagrams illustrate the key steps involved.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic and steric effects of its constituent functional groups. Compared to its parent compound, 4'-hydroxyacetophenone, the additional methyl group generally enhances the reactivity of the aromatic ring towards electrophilic substitution, although it can also introduce steric hindrance that influences regioselectivity. For reactions like the Fries rearrangement, Reimer-Tiemann, and Kolbe-Schmitt, this enhanced reactivity can be advantageous, potentially leading to higher yields or milder reaction conditions. However, in electrophilic halogenation, the directing effects of both the hydroxyl and methyl groups must be carefully considered to predict the major product. This comparative guide provides a foundational understanding for researchers to make informed decisions in the strategic design and synthesis of complex molecules derived from phenolic ketones. Further quantitative kinetic studies would provide a more definitive comparison of the reaction rates among these valuable synthetic intermediates.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 9. stmarys-ca.edu [stmarys-ca.edu]
A Comparative Guide to the Quantification of 4'-Hydroxy-2'-methylacetophenone: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 4'-Hydroxy-2'-methylacetophenone against other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed decision on method selection.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the analyte from potential impurities and degradation products. A reverse-phase HPLC method is a suitable approach for the quantification of this compound.[1]
Table 1: Proposed HPLC Method Parameters and Validation Data
| Validation Parameter | Proposed Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 1.5 µg/mL |
| Limit of Quantification (LOQ) | 0.7 - 4.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Note: The performance data is based on typical acceptance criteria for HPLC method validation and data from validated methods for structurally similar compounds.[2][3][4]
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability. GC-MS offers excellent selectivity and sensitivity.[5]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of compounds.[6] While it is not as precise as HPLC or GC-MS for quantification, it can be a valuable tool for preliminary analysis and screening.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity and concentration of a substance without the need for a specific reference standard of the compound itself.[7] It is a non-destructive technique that provides structural information in addition to quantification.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Feature | HPLC | GC-MS | TLC | qNMR |
| Principle | Liquid chromatography separation based on polarity | Gas chromatography separation based on volatility, with mass spectrometric detection | Planar chromatography separation based on differential partitioning | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei |
| Quantification | High | High | Semi-quantitative | High (Primary Method) |
| Resolution | High | Very High | Low to Medium | Not applicable for separation |
| Sensitivity | High | Very High | Moderate | Moderate |
| Sample Throughput | Medium | Medium | High | Low |
| Cost | Medium | High | Low | High |
| Reference Standard | Required | Required | Required | Not necessarily required for purity |
Experimental Protocols
Validated HPLC Method for this compound
This protocol is based on established methods for similar phenolic compounds and general validation guidelines.[3][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) for peak shape improvement.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at an appropriate wavelength (e.g., 280 nm).[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]
GC-MS Analysis Protocol
This is a general protocol for the analysis of phenolic compounds by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Derivatizing agent (e.g., BSTFA)
-
Solvent (e.g., dichloromethane)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).[5]
-
Carrier Gas Flow: Constant flow of helium.
-
MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte and its derivatives.
Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
If necessary, perform a derivatization step to increase the volatility of the analyte.
-
Inject an appropriate volume of the prepared sample into the GC-MS.
Visualizations
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of analytical methods for quantification.
References
- 1. 4-Hydroxy-2-methylacetophenone | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. 4-Hydroxy-2-methylacetophenone [webbook.nist.gov]
- 6. app.studyraid.com [app.studyraid.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of 4'-Hydroxy-2'-methylacetophenone by NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research and pharmaceutical development. For 4'-Hydroxy-2'-methylacetophenone, a key intermediate in various synthetic pathways, both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful tools for purity assessment. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
Both HPLC and quantitative NMR (qNMR) are suitable for determining the purity of this compound. HPLC excels in detecting trace impurities with high sensitivity, while qNMR offers the advantage of being a primary ratio method that can provide a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. The choice between the two techniques often depends on the specific requirements of the analysis, such as the need for high throughput, the availability of reference standards, and the desire for structural confirmation of impurities.
Comparison of HPLC and qNMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of components between a stationary and mobile phase. | Signal intensity is directly proportional to the number of nuclei, allowing for molar ratio determination. |
| Quantification | Typically requires a reference standard of the analyte for accurate quantification. Purity is often determined by area percent, assuming equal response factors for all components. | Can provide an absolute purity value using a certified internal standard of a different, structurally unrelated compound.[1][2] |
| Sensitivity | Generally offers higher sensitivity for detecting trace impurities, often in the parts per million (ppm) range. | Lower sensitivity compared to HPLC, typically able to quantify impurities at levels of ~0.1% and above. |
| Selectivity | High selectivity based on chromatographic separation. Co-eluting impurities can be a challenge. | High selectivity based on distinct chemical shifts of different protons. Signal overlap can sometimes complicate analysis. |
| Information Provided | Provides retention time, peak area (proportional to concentration), and a profile of separable impurities. | Confirms the chemical structure of the main component and impurities, and provides a direct molar ratio of the analyte to an internal standard. |
| Sample Throughput | Generally higher throughput with typical run times of 15-30 minutes per sample. | Lower throughput, as qNMR experiments often require longer relaxation delays to ensure accurate quantification. |
| Sample Requirements | Requires a small amount of sample (typically µg to mg). The sample is consumed during the analysis. | Requires a larger amount of sample (typically several mg). The sample is non-destructively analyzed and can be recovered. |
| Cost & Complexity | Lower initial instrument cost and less complex operation for routine analyses. | Higher initial instrument cost and requires more specialized expertise for data acquisition and processing. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the purity analysis of this compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid is commonly used.[3] A typical starting point could be a gradient elution to ensure separation of potential impurities with varying polarities.
Example Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: UV at 254 nm (based on the chromophore of the molecule)
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the molar purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[1][2]
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)
Internal Standard Selection: An appropriate internal standard should:
-
Be of high purity and accurately weighed.
-
Have a simple spectrum with at least one signal that is well-resolved from the analyte and any impurity signals.
-
Be chemically stable and not react with the analyte or solvent.
-
Have a known number of protons for the signal used for quantification.
-
Example: Maleic acid or 1,4-Dioxane are often suitable internal standards.
Experimental Parameters for ¹H qNMR:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. A long D1 (e.g., 30-60 seconds) is crucial for accurate integration.
-
Number of Scans (NS): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated is recommended for high accuracy).
-
Data Processing: Careful phasing and baseline correction are essential for accurate integration.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the chosen internal standard (the molar ratio of analyte to standard should ideally be close to 1:1).
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Potential Impurities
The potential impurities in this compound will largely depend on its synthetic route. A common synthesis involves the Friedel-Crafts acylation of m-cresol (B1676322). Potential impurities could include:
-
Starting materials: Unreacted m-cresol and acetylating agent.
-
Isomeric products: Acylation at other positions on the aromatic ring, such as 2'-Hydroxy-4'-methylacetophenone.
-
Byproducts from side reactions: Poly-acylated products or products from the rearrangement of intermediates.
HPLC is generally well-suited for separating isomeric impurities, while NMR can be invaluable for identifying the structure of unknown impurities.
Mandatory Visualizations
References
Unveiling the Antioxidant Potential: A Comparative Study of 4'-Hydroxy-2'-methylacetophenone Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of antioxidant compounds is paramount in the quest for novel therapeutics to combat oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant activity of 4'-Hydroxy-2'-methylacetophenone and its analogs, supported by experimental data from various studies. We delve into detailed experimental protocols for key antioxidant assays and present a visual representation of a typical experimental workflow.
The core structure of this compound, a substituted acetophenone (B1666503), offers a versatile scaffold for medicinal chemistry. The presence of a phenolic hydroxyl group is a key determinant of its antioxidant properties, primarily through its ability to donate a hydrogen atom to neutralize free radicals. Modifications to this basic structure, such as the introduction of additional hydroxyl or other functional groups, can significantly modulate its antioxidant capacity.
Comparative Antioxidant Activity
The antioxidant efficacy of this compound analogs is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, where a lower IC50 value indicates greater antioxidant activity.
Below is a summary table compiling indicative antioxidant activity data for relevant acetophenone analogs from different studies. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Analog | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2,4-dihydroxyacetophenone analogue (benzoylhydrazone) | DPPH | Potent scavenger | Unspecified | - | [1] |
| Chalcones from 2'-hydroxyacetophenone (B8834) | DPPH | Varies | Unspecified | - |
Note: The term "Potent scavenger" indicates high activity as reported in the source, without a specific IC50 value provided. The data for chalcones represents a class of compounds derived from 2'-hydroxyacetophenone, with individual activities varying based on substitution patterns.
Structure-Activity Relationship
The antioxidant activity of phenolic compounds like this compound and its analogs is intrinsically linked to their chemical structure.[2][3] The number and position of hydroxyl groups on the aromatic ring are critical factors. Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. The position of these groups also plays a significant role in the stability of the resulting phenoxyl radical after hydrogen donation, thereby influencing the compound's radical scavenging efficiency.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is fundamental to comparative studies. Below are detailed methodologies for the most commonly employed assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test compound or standard solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant that donates an electron or a hydrogen atom.
Procedure:
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound or standard solution at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.
Experimental Workflow Visualization
To provide a clear overview of the process of evaluating the antioxidant activity of this compound analogs, the following workflow diagram has been generated.
Caption: Workflow for the comparative study of antioxidant activity.
This guide provides a foundational understanding of the comparative antioxidant activity of this compound analogs. Further research focusing on a systematic evaluation of a series of these analogs under standardized conditions is warranted to establish a more definitive structure-activity relationship and to unlock their full therapeutic potential.
References
- 1. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4'-Hydroxy-2'-methylacetophenone and Its Isomeric Alternatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of synthetic routes and the properties of final compounds. This guide provides a detailed comparison of 4'-Hydroxy-2'-methylacetophenone and its positional isomers, 2'-Hydroxy-4'-methylacetophenone and 4'-Hydroxy-3'-methylacetophenone, offering insights into their analytical profiles and chemical reactivity to aid researchers in making informed decisions.
Analytical Profile: A Comparative Overview
A thorough understanding of a compound's purity and physical properties is paramount for its application in synthesis and biological assays. The following table summarizes the key analytical data for this compound and its selected isomers, based on their respective Certificates of Analysis.
| Parameter | This compound | 2'-Hydroxy-4'-methylacetophenone | 4'-Hydroxy-3'-methylacetophenone |
| CAS Number | 875-59-2[1] | 6921-64-8[2] | 876-02-8 |
| Molecular Formula | C₉H₁₀O₂[1] | C₉H₁₀O₂[2] | C₉H₁₀O₂ |
| Molecular Weight | 150.18 g/mol [1] | 150.17 g/mol [2] | 150.17 g/mol |
| Appearance | White to off-white solid[1] | Colorless to light yellow liquid[2] | Off-white crystalline powder |
| Purity (by HPLC/GC) | ≥99.90% (HPLC)[1] | 98% (HPLC)[2] | 97% (Assay) |
| Melting Point | 127-132 °C | Not Applicable (Liquid at room temp.) | 107-109 °C |
| Boiling Point | Not specified | 245 °C | Not specified |
| 1H NMR Spectrum | Consistent with structure[1] | Consistent with structure[2] | Consistent with structure |
Isomeric Effects on Chemical Reactivity: A Deeper Dive
The position of the hydroxyl and methyl groups on the acetophenone (B1666503) core profoundly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. This is primarily due to the interplay of activating and directing effects of the substituents and steric hindrance.
A key structural difference lies in the potential for intramolecular hydrogen bonding in the ortho-isomer (2'-Hydroxy-4'-methylacetophenone). The proximity of the hydroxyl and acetyl groups allows for the formation of a stable six-membered ring through a hydrogen bond. This interaction is absent in the meta- and para-isomers. This structural feature has significant consequences for their physical properties and chemical behavior. For instance, the intramolecular hydrogen bond in the 2'-hydroxy isomer can mask the polar -OH group, leading to a lower boiling point and reduced water solubility compared to its isomers.
In electrophilic aromatic substitution, the hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. In this compound, the powerful activating effect of the para-hydroxyl group directs incoming electrophiles to the positions ortho to it. In the case of 2'-Hydroxy-4'-methylacetophenone, the ortho-hydroxyl group activates the para-position and the other ortho-position. However, the intramolecular hydrogen bond can introduce steric hindrance and slightly modulate the activating strength of the hydroxyl group.
Performance in Catalytic Hydrodeoxygenation
To provide quantitative comparative data, we can examine the performance of these isomers in a catalytic hydrodeoxygenation reaction, a process relevant to biomass conversion and fine chemical synthesis. A study by Goclik et al. investigated the selective hydrodeoxygenation of hydroxyacetophenone derivatives using a FeRu@SILP catalyst. The results for the isomers of interest are summarized below.
| Substrate | Conversion (%) | Selectivity to Ethylphenol (%) |
| This compound | >99 | 98 |
| 2'-Hydroxy-4'-methylacetophenone | >99 | 99 |
| 4'-Hydroxy-3'-methylacetophenone | >99 | 97 |
The data indicates that all three isomers are effectively converted to their corresponding ethylphenol derivatives with high selectivity under the studied reaction conditions.
Experimental Protocol: Catalytic Hydrodeoxygenation
The following is a summary of the experimental protocol for the selective hydrodeoxygenation of hydroxyacetophenone derivatives as described by Goclik et al.
Catalyst: Bimetallic iron-ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase (FeRu@SILP).
Reaction Setup: A high-pressure autoclave or a continuous flow reactor.
General Procedure:
-
The hydroxyacetophenone substrate and the FeRu@SILP catalyst are charged into the reactor.
-
The reactor is sealed and purged with an inert gas (e.g., argon) before being pressurized with hydrogen.
-
The reaction mixture is heated to the desired temperature and stirred for a specified duration.
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The product mixture is analyzed by gas chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.
Conclusion
The choice between this compound and its isomers, 2'-Hydroxy-4'-methylacetophenone and 4'-Hydroxy-3'-methylacetophenone, will depend on the specific requirements of the intended application. While their analytical profiles show similar purity, their physical properties, particularly the physical state at room temperature, differ. The position of the substituents significantly influences their chemical reactivity, a crucial consideration for synthetic chemists. In the context of catalytic hydrodeoxygenation, all three isomers demonstrate high reactivity and selectivity, indicating their potential as valuable building blocks in various chemical transformations. This guide provides a foundational dataset to assist researchers in selecting the optimal isomer for their synthetic and drug discovery endeavors.
References
A Comparative Guide to Confirming the Structure of Synthesized 4'-Hydroxy-2'-methylacetophenone
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of standard and alternative analytical techniques for the structural elucidation of 4'-Hydroxy-2'-methylacetophenone. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of each method's utility in confirming the compound's molecular structure.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic methods is typically employed to provide a comprehensive and unambiguous structural confirmation of a synthesized molecule. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique insights into the molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | d, J=8.5 Hz | 1H | H-6' |
| 6.80 | d, J=2.4 Hz | 1H | H-3' |
| 6.75 | dd, J=8.5, 2.4 Hz | 1H | H-5' |
| 2.50 | s | 3H | -COCH₃ |
| 2.45 | s | 3H | Ar-CH₃ |
| 5.30 | br s | 1H | -OH |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 202.5 | C=O |
| 160.0 | C-4' |
| 140.1 | C-2' |
| 131.0 | C-6' |
| 125.5 | C-1' |
| 117.5 | C-5' |
| 114.0 | C-3' |
| 30.0 | -COCH₃ |
| 21.5 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (phenolic) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2920 | Medium | C-H stretch (aliphatic) |
| 1665 | Strong | C=O stretch (ketone) |
| 1610, 1580 | Medium | C=C stretch (aromatic) |
| 1240 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| m/z | Relative Intensity (%) | Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 85 | [M - CH₃]⁺ |
| 107 | 45 | [M - COCH₃]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Alternative Structural Confirmation Methods
While the combination of NMR, IR, and MS is typically sufficient for structural confirmation, other techniques can provide complementary or confirmatory data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to confirm the presence of a conjugated system. For this compound in methanol, the expected λmax is around 275 nm, which is characteristic of a substituted aromatic ketone.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. If a suitable crystal of the synthesized this compound can be obtained, this method offers unambiguous proof of its structure.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of synthesized this compound.
A Comparative Guide to the Biological Efficacy of 2-Methylacetophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 2-methylacetophenone and its derivatives. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting objective performance data and supporting experimental methodologies. 2-Methylacetophenone and its analogs have been identified as a versatile chemical scaffold, demonstrating a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The diverse pharmacological profiles of these compounds are achieved through the introduction of various substituents to the 2-methylacetophenone core.[1]
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various analogs of 2-methylacetophenone, providing a basis for comparative evaluation.
Antimicrobial Activity
Derivatives of 2-methylacetophenone have shown potential as antimicrobial agents against a variety of bacterial and fungal pathogens.[1]
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2,3,4-Trihydroxy-5-methylacetophenone | Bacillus cereus | 62.5 | - | [1][2] |
| Escherichia coli | 62.5 | - | [1][2] | |
| Klebsiella pneumoniae | 125 | - | [1][2] | |
| Mycobacterium smegmatis | 125 | - | [1][2] | |
| Staphylococcus aureus | 62.5 | - | [1][2] | |
| Staphylococcus epidermidis | 250 | - | [1][2] | |
| Staphylococcus simulans | 250 | - | [1][2] | |
| Semicarbazone Derivatives (General) | Various Bacteria & Fungi | - | Significant Activity | [1] |
Note: "-" indicates data not available in the cited sources. MIC = Minimum Inhibitory Concentration.[1]
Antifungal Activity of Dihydroxymethylacetophenone Derivatives
Acetophenone derivatives with multiple hydroxyl groups have demonstrated significant antifungal properties against several plant pathogens.[3]
| Compound | Cytospora sp. | Glomerella cingulata | Pyricularia oryzae | Botrytis cinerea | Alternaria solani |
| 2g | 17.28 | 25.43 | 32.32 | 28.16 | 22.57 |
| 2b | >50 | 35.14 | 41.23 | >50 | 38.91 |
| 2c | 42.11 | >50 | >50 | 33.18 | >50 |
| 2d | 38.76 | 45.82 | >50 | 41.22 | 47.33 |
| 2h | 29.88 | 33.15 | 40.19 | 25.74 | 31.82 |
Table represents in vitro antifungal activity (IC50 in µg/mL) of 2,4-dihydroxy-5-methylacetophenone derivatives.[3]
Phytotoxic Activity
The phytotoxic effects of 2-methylacetophenone analogs have been evaluated, with some derivatives showing significant inhibitory effects on germination and plant growth.
| Compound | Test Organism | Effect | IC50 (mM) |
| Propiophenone | Lactuca sativa | Inhibition of hypocotyl size | 0.1 |
| 4'-Methylacetophenone | Lactuca sativa | Inhibition of germination rate | 0.4 |
| 2',4'-Dimethylacetophenone (B1329390) | Allium cepa | Stronger inhibition on total germination | - |
The position and number of methyl groups influence the efficacy of the derivative, with 2',4'-dimethylacetophenone being the most phytotoxic in some studies.[4][5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 2-methylacetophenone and its analogs.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination): [1]
-
Compound Dilution: A two-fold serial dilution of the 2-methylacetophenone derivative is prepared in a liquid growth medium, such as Mueller-Hinton Broth, within a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with a standardized microbial suspension.[1]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
Observation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Agar (B569324) Disc Diffusion Method (for Zone of Inhibition): [1]
-
Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with the standardized microbial suspension.[1]
-
Disc Application: Sterile filter paper discs impregnated with the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.[1]
-
Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
Anticonvulsant Screening
Maximal Electroshock (MES) Seizure Test: [1]
-
Animal Preparation: Rodents such as mice or rats are used for this assay.[1]
-
Compound Administration: The test 2-methylacetophenone derivative is administered, typically intraperitoneally (i.p.) or orally (p.o.).[1]
-
Induction of Seizure: A maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.[1]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: [1]
-
Animal Preparation: Rodents are used for this assay.[1]
-
Compound Administration: The test derivative is administered prior to the convulsant.[1]
-
Convulsant Administration: Pentylenetetrazole is administered subcutaneously to induce seizures.
-
Observation: The animals are observed for the onset and severity of clonic and tonic seizures.
Signaling Pathways and Mechanisms of Action
Chalcone derivatives of 2-methylacetophenone have been shown to exert their anticancer effects through the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]
Caption: PI3K/Akt/mTOR signaling pathway inhibition by chalcones.[6]
Experimental Workflows
Visualizing experimental workflows can aid in understanding the logical sequence of procedures.
Caption: Workflow for evaluating antimicrobial activity.[1]
References
A Comparative Guide to the Synthesis of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones are pivotal structural motifs in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. The selection of an appropriate synthetic methodology is paramount to ensure efficiency, high yield, and regioselectivity, while also considering environmental impact. This guide provides an objective comparison of the most prominent methods for synthesizing substituted acetophenones: Friedel-Crafts acylation, the Houben-Hoesch reaction, and the oxidation of substituted ethylbenzenes.
At a Glance: Comparison of Synthesis Methods
| Feature | Friedel-Crafts Acylation | Houben-Hoesch Reaction | Oxidation of Ethylbenzenes |
| General Description | Electrophilic aromatic substitution where an acyl group is introduced to an aromatic ring. | A variation of Friedel-Crafts acylation using a nitrile and an acid catalyst, primarily for polyhydroxy- or polyalkoxyphenols.[1][2] | Catalytic oxidation of the ethyl group of a substituted ethylbenzene (B125841) to a carbonyl group. |
| Typical Reagents | Acyl chloride or anhydride (B1165640), Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or solid acid catalyst (e.g., zeolites).[3] | Nitrile (e.g., acetonitrile), Lewis acid (e.g., ZnCl₂, AlCl₃), and dry HCl.[4][5] | Substituted ethylbenzene, oxidant (e.g., O₂, H₂O₂, TBHP), metal catalyst (e.g., Co, Mn, Cu, Pd).[6][7][8] |
| Substrate Scope | Broad; applicable to a wide range of aromatic and heteroaromatic compounds. Less effective on strongly deactivated rings.[2] | Generally restricted to electron-rich substrates like polyhydroxy- and polyalkoxyphenols.[4][5] | Dependent on the stability of the substituted ethylbenzene under oxidative conditions. |
| Regioselectivity | Generally favors para-substitution for ortho,para-directing groups, but can be influenced by sterics and catalyst choice.[9][10][11] | Acylation typically occurs at the position ortho to a hydroxyl group. | The reaction occurs at the ethyl group, so regioselectivity on the aromatic ring is determined by the starting material. |
| Typical Yields | Moderate to excellent (can exceed 90%), but dependent on substrate and catalyst.[11][12] | Moderate to good (74-87% reported for phloroglucinol).[13] | Varies widely depending on the catalyst and reaction conditions (e.g., 81.3% selectivity at 84.1% conversion).[6] |
| Reaction Conditions | Varies from room temperature to elevated temperatures. Anhydrous conditions are often necessary. | Requires anhydrous conditions and often involves bubbling of dry HCl gas. | Typically requires elevated temperatures and sometimes pressure, depending on the oxidant and catalyst.[8] |
| Advantages | Versatile, applicable to a wide range of substrates, and generally high-yielding. | Good method for the synthesis of polyhydroxyaryl ketones which can be difficult to obtain via standard Friedel-Crafts acylation.[1][14] | Can be a "greener" alternative, especially with O₂ as the oxidant. Often uses readily available starting materials.[6] |
| Disadvantages | Traditional Lewis catalysts (e.g., AlCl₃) are required in stoichiometric amounts and generate significant corrosive waste.[3][15] Polyacylation can be an issue with highly activated rings.[16] | Limited substrate scope. The use of toxic nitriles and corrosive HCl gas can be hazardous. | Risk of over-oxidation to carboxylic acids or other byproducts. Catalyst selection is crucial for selectivity.[8] |
Logical Workflow for Method Selection
The choice of the optimal synthesis method depends on several factors, primarily the nature of the desired substituted acetophenone (B1666503). The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Logical workflow for selecting a synthesis method for substituted acetophenones.
Reaction Pathways
The following diagrams illustrate the generalized mechanisms for the three primary synthesis methods.
Friedel-Crafts Acylation Pathway
Caption: Generalized mechanism of Friedel-Crafts acylation.
Houben-Hoesch Reaction Pathway
Caption: Generalized mechanism of the Houben-Hoesch reaction.
Oxidation of Ethylbenzene Pathway
Caption: Generalized radical mechanism for the oxidation of ethylbenzene.
Experimental Protocols
The following are representative experimental protocols for the synthesis of substituted acetophenones using the three discussed methods.
Friedel-Crafts Acylation: Synthesis of 4-Methoxyacetophenone[15][17]
Materials:
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a fume hood.
-
To the flask, add anhydrous AlCl₃ and dichloromethane. Cool the mixture in an ice bath.
-
Slowly add a solution of anisole and acetic anhydride in dichloromethane to the cooled AlCl₃ suspension with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-methoxyacetophenone by recrystallization or column chromatography.
Houben-Hoesch Reaction: Synthesis of 2,4,6-Trihydroxyacetophenone (Phloroacetophenone)[13]
Materials:
-
Anhydrous phloroglucinol
-
Anhydrous acetonitrile
-
Anhydrous ether
-
Fused zinc chloride (ZnCl₂)
-
Dry hydrogen chloride (HCl) gas
-
Deionized water
Procedure:
-
In a flask equipped with a gas inlet tube and a calcium chloride drying tube, combine anhydrous phloroglucinol, anhydrous acetonitrile, anhydrous ether, and finely powdered fused ZnCl₂.
-
Cool the flask in an ice bath and pass a stream of dry HCl gas through the mixture with stirring.
-
Continue the passage of HCl until the reaction is complete, which is often indicated by the precipitation of the ketimine hydrochloride salt.
-
Isolate the precipitate by filtration or decantation and wash with anhydrous ether.
-
Transfer the ketimine hydrochloride salt to a separate flask and add water.
-
Heat the aqueous mixture under reflux for a sufficient time to ensure complete hydrolysis to the ketone.
-
Cool the solution and collect the precipitated 2,4,6-trihydroxyacetophenone by filtration.
-
The product can be purified by recrystallization from hot water.
Catalytic Oxidation of Ethylbenzene to Acetophenone[6][7]
Materials:
-
Ethylbenzene
-
Catalyst (e.g., Cobalt(II) acetate, Manganese(II) acetate, or a supported metal catalyst)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP), hydrogen peroxide, or molecular oxygen)
-
Solvent (e.g., acetic acid, acetonitrile, or solvent-free)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, condenser, and temperature control, add the substituted ethylbenzene, the catalyst, and the solvent (if applicable).
-
Heat the mixture to the desired reaction temperature (e.g., 80-120 °C).
-
Slowly add the oxidant to the reaction mixture. If using molecular oxygen, it can be bubbled through the reaction mixture at a controlled flow rate.
-
Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, it can be removed by filtration.
-
The product is then isolated from the reaction mixture. This may involve extraction, distillation, or chromatography, depending on the specific reaction components.
-
Further purification can be achieved by recrystallization or column chromatography.
Disclaimer: These protocols are generalized and may require optimization based on the specific substrate and available laboratory equipment. Always consult original literature and perform a thorough safety assessment before conducting any chemical synthesis.
References
- 1. Houben-Hoesch Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Alternative Reactions to Friedel-crafts Acylation on Highly Activ...: Ingenta Connect [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 5. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 6. Green and efficient catalytic oxidation of ethylbenzene to acetophenone over cobalt oxide supported on a carbon material derived from sugar - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scirp.org [scirp.org]
- 12. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 16. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4'-Hydroxy-2'-methylacetophenone Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4'-Hydroxy-2'-methylacetophenone scaffold, a promising framework in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the rational design of novel therapeutic agents.
The core structure of this compound, a naturally occurring phenolic compound, offers a versatile platform for chemical modification.[1] Its derivatives have been explored for a range of pharmacological activities, including enzyme inhibition, anticancer, and antioxidant effects. This guide synthesizes findings from various studies to illuminate how modifications to this core structure influence biological outcomes.
Comparative Biological Activities of Acetophenone (B1666503) Derivatives
The therapeutic efficacy of this compound derivatives is significantly influenced by the nature and position of various functional groups. The following tables summarize the quantitative biological activity data for several classes of derivatives, providing a basis for comparative analysis.
Enzyme Inhibitory Activity
Derivatives of hydroxyacetophenones have shown significant potential as inhibitors of various enzymes, including α-glucosidase and phosphodiesterases (PDEs).
Table 1: α-Glucosidase Inhibitory Activity of Benzonate Derivatives of a Related Acetophenone Scaffold
| Compound | R Group | IC50 (µM) |
| 7d | 2,4-dichlorobenzoyl | 1.68 |
| 7f | 2,6-dichlorobenzoyl | 6.73 |
| 7i | 3,4-dichlorobenzoyl | 3.27 |
| 7n | 4-nitrobenzoyl | 2.58 |
| 7o | 3-nitrobenzoyl | 7.88 |
| 7r | 4-cyanobenzoyl | 4.35 |
| 7s | 3-cyanobenzoyl | 5.12 |
| 7u | 4-(trifluoromethyl)benzoyl | 1.68 |
| 7v | 3-(trifluoromethyl)benzoyl | 3.94 |
| Acarbose (Standard) | - | 54.74 |
Note: These derivatives were synthesized from 2,4-dihydroxy-5-methylacetophenone. The data is presented here to illustrate the impact of benzoyl substitutions on α-glucosidase inhibition, a strategy applicable to this compound.[2]
The SAR for these benzonate derivatives indicates that the presence of electron-withdrawing groups on the benzoyl ring, such as chloro, nitro, cyano, and trifluoromethyl groups, generally enhances the inhibitory activity against α-glucosidase.[2] Notably, compounds 7d and 7u exhibited the most potent inhibition, with IC50 values of 1.68 µM.[2]
Table 2: Phosphodiesterase (PDE-1 and PDE-3) Inhibitory Activity of Bis-Schiff Base Derivatives of 2,4-dihydroxyacetophenone
| Compound | Substitution on Aldehyde | PDE-1 IC50 (µM) | PDE-3 IC50 (µM) |
| 4 | 4-bromo-2-fluoro | 0.05 ± 0.11 | 0.012 ± 0.32 |
| 5 | 2,4-dichloro | Inactive | 0.09 ± 0.15 |
| 11 | 4-hydroxy | 0.11 ± 0.21 | 0.11 ± 0.19 |
| 19 | 2-hydroxy | 0.15 ± 0.17 | 0.15 ± 0.11 |
| 24 | 2-chloro | 0.22 ± 0.13 | 0.22 ± 0.25 |
| Suramin (Standard) | - | > 50 | 1.05 ± 0.28 |
Note: These bis-Schiff bases were derived from 2,4-dihydroxyacetophenone, providing insights into the potential of similar modifications on the this compound core.[3]
The study on bis-Schiff bases revealed that substitutions on the aldehyde moiety dramatically influence PDE inhibitory activity. Compound 4 , with a 4-bromo-2-fluoro substitution, was identified as a particularly potent inhibitor of both PDE-1 and PDE-3, with IC50 values in the nanomolar range, significantly more potent than the standard, suramin.[3]
Cytotoxic Activity
The anticancer potential of acetophenone derivatives has been investigated against various cancer cell lines.
Table 3: Cytotoxic Activity of Acetophenone Derivatives against Cancer Cell Lines
| Compound | Derivative Class | Cell Line | IC50 (µM) |
| Eupatofortunone | Acetophenone | MCF-7 (Breast) | 82.15 |
| Eupatofortunone | Acetophenone | A549 (Lung) | 86.63 |
| 2-Hydroxy-4-methylacetophenone | Acetophenone | MCF-7 (Breast) | > 100 |
| 2-Hydroxy-4-methylacetophenone | Acetophenone | A549 (Lung) | > 100 |
| Melibarbinon B | Acetophenone | A2780 (Ovarian) | 30 |
| 2',4',4-Trihydroxychalcone | Chalcone (B49325) | - | - |
| 4'-Hydroxy-5,7-dimethoxyflavanone | Flavanone (B1672756) | - | - |
| 2'-hydroxy-4-methoxychalcone (B191450) | Chalcone | - | - |
Note: This table combines data from multiple sources to provide a comparative overview.[1][4]
The data suggests that the cytotoxic activity of acetophenone derivatives is highly dependent on the specific substitutions and the overall molecular architecture. For instance, eupatofortunone displayed moderate activity, while the isomeric 2-hydroxy-4-methylacetophenone was inactive.[1] Chalcone and flavanone derivatives also show promise, with 4'-hydroxy-5,7-dimethoxyflavanone and 2'-hydroxy-4-methoxychalcone being highlighted for their antitumor activity.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key biological assays.
Synthesis of Chalcone and Flavanone Derivatives
The synthesis of chalcones is often achieved through a Claisen-Schmidt condensation reaction.[5]
-
Aldol Condensation: An appropriately substituted acetophenone (e.g., 2',4'-dihydroxyacetophenone) is dissolved in a suitable solvent like dry THF.[4]
-
Base Addition: A base, such as sodium hydride (NaH), is added to the solution under an inert atmosphere (e.g., nitrogen).[4]
-
Aldehyde Addition: After a short stirring period, the desired substituted benzaldehyde (B42025) is added to the reaction mixture.[4]
-
Reaction Completion and Workup: The reaction is monitored until completion, after which it is quenched, typically by pouring over crushed ice and acidifying.[4] The resulting precipitate is then purified.[4]
-
Isomerization to Flavanones: Under specific conditions, the synthesized chalcones can be isomerized to the corresponding flavanones.[4]
In Vitro α-Glucosidase Inhibitory Activity Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Incubation: The test compound, at various concentrations, is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.
-
Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[6]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6]
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is determined.
Structure-Activity Relationship Insights
The collective data allows for the deduction of several key SAR principles for this compound derivatives:
-
Enzyme Inhibition: The introduction of electron-withdrawing groups on appended aromatic rings appears to be a favorable strategy for enhancing the inhibitory potency against enzymes like α-glucosidase. For PDE inhibition, the formation of bis-Schiff bases with specific halogen substitutions can lead to highly potent compounds.
-
Cytotoxic Activity: The overall molecular shape and the presence of specific heterocyclic systems (chalcones, flavanones) play a crucial role in determining the anticancer activity. Simple substitutions on the acetophenone core may not be sufficient to induce significant cytotoxicity.
-
The Role of the Hydroxyl and Methyl Groups: The 4'-hydroxy and 2'-methyl groups on the core phenyl ring are important for interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methyl group can provide steric bulk and influence the electronic properties of the ring. Further studies are needed to systematically explore the impact of modifying or replacing these groups.
This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic profiles. Future work should focus on a more systematic exploration of the chemical space around this versatile scaffold to unlock its full medicinal potential.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4'-Hydroxy-2'-methylacetophenone: A Procedural Guide
The proper disposal of 4'-Hydroxy-2'-methylacetophenone is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with standard safety protocols.
Hazard Assessment and Classification
Before initiating any disposal procedures, it is essential to understand the hazards associated with this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritant (Category 2) [1]
-
Serious Eye Irritant (Category 2) [1]
-
May cause respiratory irritation [1]
Due to these hazards, this compound must be treated as hazardous waste .[2][3] It should not be disposed of down the drain or in regular trash.[4][5]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A laboratory coat
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which informs its handling and disposal requirements.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [1] |
| Melting Point | 47 - 50 °C[6] |
| Flash Point | > 110 °C[6] |
| Hazard Statements | H315, H319, H335[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Collection
-
Collect waste this compound in a designated, compatible, and leak-proof container.[2] It is often best to reuse the original container if it is in good condition.[2]
-
Ensure the container is clearly labeled as "Hazardous Waste."[2][4]
-
Do not mix this compound with other waste streams unless compatibility has been verified to avoid dangerous chemical reactions.[7][8]
Step 2: Labeling the Waste Container
Properly label the hazardous waste container with the following information:[4]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The quantity of waste in the container
-
The date of waste generation
-
The name and contact information of the principal investigator or responsible person
-
The laboratory location (building and room number)
-
Appropriate hazard pictograms (e.g., irritant)
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
-
Ensure the storage area is away from incompatible materials.[8]
-
The container must be kept closed except when adding waste.[2]
-
It is recommended to use secondary containment to prevent spills.[2][3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Follow your institution's specific procedures for waste manifest forms and pickup requests.[4]
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself.[3]
Step 5: Empty Container Disposal
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove all residues.[2][8]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]
-
Once triple-rinsed and air-dried, the container can be disposed of in the regular trash after defacing or removing the original labels.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Hydroxy-2'-methylacetophenone
Essential safety protocols and logistical plans are critical for the safe handling of 4'-Hydroxy-2'-methylacetophenone in laboratory settings. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal. Adherence to these guidelines is paramount to mitigate risks and ensure a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Engineering controls, such as a chemical fume hood, should be the primary method for controlling exposure.[3][4] Work with this compound should be conducted in a well-ventilated area.[5][6]
PPE Recommendations Summary
A detailed breakdown of recommended PPE is provided in the table below. It is crucial to select equipment based on the specific laboratory task being performed.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves (for incidental contact) | Lab coat | Not generally required |
| Weighing and Transferring (in a fume hood) | Chemical safety goggles | Butyl rubber or Viton gloves (double-gloving recommended) | Lab coat | NIOSH-approved N95 respirator or higher |
| Solution Preparation and Reactions (in a fume hood) | Chemical safety goggles or face shield | Butyl rubber or Viton gloves | Lab coat | NIOSH-approved N95 respirator or higher |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty butyl rubber or Viton gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with particulate filter (N100 or P100) |
Note: While nitrile gloves are common in laboratories, they offer poor resistance to ketones and aromatic hydrocarbons.[1][5][7][8][9] For direct or prolonged contact with this compound, more resistant materials like butyl rubber or Viton are recommended.[1][8]
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following step-by-step operational plan should be followed:
1. Pre-Handling Preparation:
- Review the Safety Data Sheet (SDS) for this compound.
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Prepare the work area by covering surfaces with absorbent, disposable bench paper.[10]
- Have a spill kit readily accessible.
2. Weighing and Transferring the Solid:
- Perform all weighing and transferring operations within a certified chemical fume hood.[3]
- Use a dedicated, labeled weigh boat or container to prevent cross-contamination.[10]
- Handle the solid with a clean, designated spatula.
- Keep the container of this compound closed when not in use to prevent the generation of dust.[10]
3. Solution Preparation:
- Slowly add the weighed solid to the solvent to avoid splashing.
- If heating is required, use a controlled heating source such as a heating mantle or water bath.
- Ensure the reaction vessel is appropriately sized and equipped with necessary attachments (e.g., condenser, stirring mechanism).
4. Post-Handling Procedures:
- Decontaminate all equipment and the work area with an appropriate solvent.
- Properly dispose of all contaminated materials, including gloves, bench paper, and empty containers, as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Classification: this compound is a non-halogenated organic solid.[11]
-
Solid Waste:
-
Collect unused or waste this compound in a designated, labeled hazardous waste container for non-halogenated organic solids.
-
Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A decision tree for selecting the appropriate PPE based on the handling task.
References
- 1. heightechsafety.com.au [heightechsafety.com.au]
- 2. students.umw.edu [students.umw.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. sgnitrilegloves.com [sgnitrilegloves.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. gloves.com [gloves.com]
- 8. worksafegear.com.au [worksafegear.com.au]
- 9. soscleanroom.com [soscleanroom.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. uwlax.edu [uwlax.edu]
- 14. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
